(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIGKZOWBCNPTI-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660767 | |
| Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844647-37-6 | |
| Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive overview of the known chemical properties, synthesis, and analytical methods related to this compound, compiled to support research and development activities.
Chemical and Physical Properties
While specific experimental data for some properties of this compound are not widely published, the following tables summarize available information and typical characteristics for similar compounds.
General Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 844647-37-6 | [1] |
| Molecular Formula | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 193.62 g/mol | [1] |
| Appearance | White to off-white solid (typical) | N/A |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in water, methanol, ethanol (expected) | The hydrochloride salt form generally confers aqueous solubility. Specific solubility values (e.g., in mg/mL) are not readily available. |
| pKa | Data not available | The amine group is basic; the pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary benzylic amines. |
Spectral Data
Detailed experimental spectral data for this compound is not available in the public domain. The following tables provide expected chemical shifts for ¹H and ¹³C NMR spectroscopy based on the analysis of structurally related compounds.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.4 - 1.6 | Doublet | ~7 |
| CH | 4.3 - 4.5 | Quartet | ~7 |
| NH₃⁺ | 8.5 - 9.5 | Broad Singlet | N/A |
| Aromatic CH | 6.9 - 7.5 | Multiplet | N/A |
Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ | 20 - 25 |
| CH | 50 - 55 |
| Aromatic C | 100 - 165 (with C-F coupling) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to chiral phenylethylamines involves the reductive amination of a corresponding ketone. For the (S)-enantiomer, a chiral auxiliary or a stereoselective reducing agent is typically employed.
Reaction Scheme:
2,4-Difluoroacetophenone → N-(1-(2,4-difluorophenyl)ethylidene)-((R)-1-phenylethanamine) → (S,R)-N-(1-(2,4-difluorophenyl)ethyl)-1-phenylethanamine → (S)-1-(2,4-Difluorophenyl)ethanamine → this compound
Materials:
-
2,4-Difluoroacetophenone
-
(R)-(+)-α-Methylbenzylamine
-
Titanium (IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethanol
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Imine Formation: 2,4-Difluoroacetophenone is reacted with (R)-(+)-α-methylbenzylamine in the presence of a dehydrating agent like titanium (IV) isopropoxide to form the corresponding chiral imine.
-
Diastereoselective Reduction: The imine is then reduced with a hydride source such as sodium borohydride. The chiral auxiliary directs the hydride attack to stereoselectively form the (S,R)-diastereomer of the secondary amine.
-
Chiral Auxiliary Removal: The (R)-α-methylbenzyl group is removed by hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Purification of the Free Base: The resulting (S)-1-(2,4-difluorophenyl)ethanamine is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in an organic solvent until precipitation is complete. The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield this compound.
Chiral HPLC Analysis
To determine the enantiomeric purity of (S)-1-(2,4-Difluorophenyl)ethanamine, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a representative protocol based on methods used for similar chiral amines.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Sample Preparation:
A dilute solution of the sample is prepared in the mobile phase.
Biological Context and Signaling Pathways
(S)-1-(2,4-Difluorophenyl)ethanamine and its derivatives are of interest in drug discovery, particularly for neurological conditions. While the specific biological targets are not extensively documented in publicly available sources, related compounds are known to interact with monoamine neurotransmitter systems. It is hypothesized that this compound may modulate the activity of serotonin (5-HT) and norepinephrine (NE) pathways.
The diagram below illustrates a simplified, hypothetical workflow for the initial screening of this compound's biological activity.
Caption: A workflow for the initial biological screening of this compound.
The following diagram illustrates a simplified representation of a potential mechanism of action, where the compound might inhibit the reuptake of serotonin and norepinephrine.
Caption: A simplified diagram of potential monoamine reuptake inhibition by the compound.
References
An In-depth Technical Guide to (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
CAS Number: 844647-37-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a versatile building block and its putative mechanism of action as a monoamine oxidase inhibitor.
Chemical and Physical Properties
This compound is a white to off-white solid. The strategic placement of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1] The hydrochloride salt form enhances the compound's solubility in aqueous media.[1]
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported in the public domain and can vary.
| Property | Value | Source |
| CAS Number | 844647-37-6 | [2] |
| Molecular Formula | C₈H₁₀ClF₂N | [2] |
| Molecular Weight | 193.62 g/mol | [2][3] |
| Appearance | White to off-white solid | [4][5] |
| Purity | ≥98% (typical) | [2] |
| Storage | Room temperature, in a dry and well-ventilated place. | [2][3] |
Synthesis and Spectroscopic Analysis
The synthesis of this compound can be achieved through various synthetic routes, with the most common being the asymmetric reduction of a corresponding ketimine or the chiral resolution of the racemic amine.
Experimental Protocol: Enantioselective Synthesis
A plausible and commonly employed method for the enantioselective synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine involves the asymmetric reductive amination of 2,4-difluoroacetophenone.
Materials:
-
2,4-Difluoroacetophenone
-
Ammonium formate or another ammonia source
-
Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)
-
Reducing agent (e.g., Hantzsch ester or sodium borohydride)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroacetophenone in an anhydrous solvent. Add the ammonia source and the chiral catalyst. Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding chiral imine intermediate.
-
Asymmetric Reduction: To the solution containing the imine, add the reducing agent portion-wise while maintaining the reaction temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (S)-1-(2,4-difluorophenyl)ethanamine can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Spectroscopic Data
While specific, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons (with coupling to fluorine), the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic region will show complex splitting patterns due to H-F and H-H couplings. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the methine carbon, and the methyl carbon. The carbons attached to fluorine will appear as doublets. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching. |
| Mass Spectrometry | The mass spectrum of the free base (C₈H₉F₂N) would show a molecular ion peak (M⁺) at m/z 157.07. |
Potential Biological Activity and Signaling Pathway
Substituted phenethylamines are a well-known class of psychoactive compounds that often exert their effects by modulating monoamine neurotransmitter systems.[6] Based on its structural similarity to other known monoamine oxidase (MAO) inhibitors, it is hypothesized that this compound may act as an inhibitor of MAO-A and/or MAO-B.[6][7]
MAO enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[8][9] Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, which is the mechanism of action for many antidepressant and anti-Parkinson's drugs.[8][9][10]
Proposed Signaling Pathway: Monoamine Oxidase Inhibition
The diagram below illustrates the proposed mechanism of action of this compound as a monoamine oxidase inhibitor.
Caption: Proposed mechanism of MAO inhibition.
Experimental Protocol: Monoamine Oxidase Inhibition Assay
To confirm the inhibitory activity of this compound on MAO-A and MAO-B, a fluorometric or spectrophotometric assay can be performed.[8][9][11]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine for a spectrophotometric assay or a fluorogenic substrate)
-
This compound (test compound)
-
Known MAO-A and MAO-B inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or control inhibitors. Include wells with the enzyme and buffer only (no inhibitor) as a negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its structural motifs are found in compounds being investigated for a variety of therapeutic areas.
Precursor for Bioactive Molecules
The difluorophenyl ethylamine scaffold is utilized in the development of:
-
Antiviral Prodrugs: It can be a key intermediate in the synthesis of nucleoside analogs with potential antiviral activity.
-
Protein Degraders: This amine can be incorporated into proteolysis-targeting chimeras (PROTACs) and other small molecules designed to induce the degradation of specific proteins.[2]
The workflow for utilizing this compound as a building block is illustrated below.
Caption: Workflow for use as a chemical building block.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery. Its unique physicochemical properties, imparted by the difluoro substitution, make it a valuable starting material for the synthesis of novel therapeutic agents. While its own biological activity is not yet fully characterized, its structural features strongly suggest a potential role as a monoamine oxidase inhibitor. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 [sigmaaldrich.com]
- 4. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]
- 5. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]
- 6. Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
- 10. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Molecular Structure of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring attached to a chiral ethylamine backbone, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a detailed examination of the molecular structure of this compound, based on available chemical data. It is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Citation(s) |
| Chemical Name | (1S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride | |
| CAS Number | 844647-37-6 | [1] |
| Molecular Formula | C₈H₉F₂N·HCl | [1] |
| Molecular Weight | 193.6 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥98% (Commercially available) | [1] |
| Storage | Room temperature, in a dry, sealed container | [1] |
| SMILES | C--INVALID-LINK--C1=C(F)C=C(F)C=C1.Cl | |
| InChI Key | (For the free base) QJWXNMSGOELWQE-VKHMYHEASA-N |
Molecular Structure and Stereochemistry
The molecular architecture of this compound is defined by three key features: a 2,4-difluorophenyl ring, an ethylamine chain, and a stereocenter at the alpha-carbon. The hydrochloride salt form ensures greater stability and aqueous solubility.
Key Structural Features:
-
Chiral Center: The carbon atom alpha to the amine group (Cα) is a stereocenter, conferring chirality to the molecule. The "(S)" designation indicates the specific three-dimensional arrangement of the substituents around this carbon, which is crucial for its biological activity as molecular targets like receptors and enzymes are stereoselective.
-
2,4-Difluorophenyl Group: The benzene ring is substituted with two fluorine atoms at positions 2 and 4. These electronegative atoms act as hydrogen bond acceptors and can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
-
Ammonium Group: In the hydrochloride salt, the amine group is protonated to form an ammonium cation. This ionic character enhances the compound's solubility in polar solvents, including water, which is advantageous for formulation and biological testing.
Crystallographic Data: A thorough search of publicly available databases did not yield a definitive single-crystal X-ray diffraction study for this compound. Therefore, precise experimental data on bond lengths, bond angles, and solid-state packing are not available at this time. Such data would be invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.
Spectroscopic Properties
Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are theoretical values and may differ from experimental results. Shifts are relative to TMS.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 1.6 - 1.8 (doublet) | 18 - 22 |
| Methine (CH) | 4.6 - 4.8 (quartet) | 45 - 50 |
| Aromatic (C-H) | 7.0 - 7.6 (multiplets) | 104 - 135 |
| Aromatic (C-F) | - | 158 - 165 (doublets, ¹JCF) |
| Aromatic (C-Cα) | - | 120 - 125 (doublet, ³JCF) |
| Ammonium (NH₃⁺) | 8.5 - 9.5 (broad singlet) | - |
Experimental Protocols
Representative Synthetic Protocol: Asymmetric Reductive Amination
A plausible and widely used method for the synthesis of chiral amines like (S)-1-(2,4-Difluorophenyl)ethanamine is asymmetric reductive amination. The following is a generalized protocol.
Methodology:
-
Imine Formation: 2,4-Difluoroacetophenone is reacted with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of a Lewis acid catalyst like titanium(IV) isopropoxide. This reaction forms a chiral imine intermediate. The mixture is typically stirred at room temperature in a suitable solvent such as dichloromethane or toluene.
-
Diastereoselective Reduction: The formed imine is then reduced without isolation. A reducing agent such as sodium borohydride or catalytic hydrogenation (H₂, Pd/C) is used. The stereochemistry of the chiral auxiliary directs the hydride attack, leading to a diastereomeric excess of the desired (S)-amine.
-
Deprotection (if necessary): If a chiral auxiliary like α-methylbenzylamine is used, the auxiliary group is removed, typically by hydrogenolysis.
-
Salt Formation: The resulting free base of (S)-1-(2,4-Difluorophenyl)ethanamine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in ether is then added dropwise to precipitate the hydrochloride salt.
-
Purification: The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum. Purity can be assessed by chiral HPLC and NMR spectroscopy.
Potential Biological Activity and Signaling Pathway
While specific biological data for the title compound is limited in the public domain, its structural motifs are present in compounds known to interact with G-protein coupled receptors (GPCRs), particularly dopamine receptors. Derivatives of similar fluorinated phenethylamines have been reported to exhibit partial agonist activity at D2-like dopamine receptors. Such activity modulates the adenylyl cyclase signaling pathway.
Dopamine D2 Receptor Signaling Pathway (Inhibition): The D2 dopamine receptor is coupled to an inhibitory G-protein (Gαi). Upon binding of an agonist, this pathway leads to the inhibition of adenylyl cyclase.
Explanation of the Pathway:
-
Binding: An agonist or partial agonist binds to the Dopamine D2 receptor.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gαi).
-
Dissociation: The Gαi-GTP subunit dissociates from the βγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit binds to and inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, resulting in a change in the cell's physiological response.
A partial agonist would activate this pathway but with lower efficacy than a full agonist, making such compounds interesting candidates for therapies requiring modulation rather than full blockade or activation of a receptor.
Conclusion
This compound is a structurally important chiral amine with significant potential as a scaffold in drug discovery. Its key features—the specific (S)-stereochemistry and the 2,4-difluoro substitution pattern—are critical determinants of its potential biological activity. While a comprehensive experimental characterization of its three-dimensional structure through X-ray crystallography is currently lacking in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and potential mechanism of action. Further experimental elucidation of its solid-state structure and detailed biological profiling are warranted to fully unlock its therapeutic potential.
References
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development, often serving as a key building block for active pharmaceutical ingredients (APIs). This technical guide details a robust and highly stereoselective synthetic pathway for its preparation. The core of this methodology lies in the asymmetric reductive amination of 2,4-difluoroacetophenone, employing the well-established Ellman's chiral auxiliary, (S)-tert-butanesulfinamide. This approach is characterized by its high diastereoselectivity and the straightforward purification of intermediates. This document provides detailed experimental protocols, quantitative data, and process visualizations to enable the successful synthesis of the target compound.
Introduction
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its pharmacological activity.[1] (S)-1-(2,4-Difluorophenyl)ethanamine is a valuable chiral intermediate, and its hydrochloride salt provides a stable, crystalline form suitable for storage and further reactions. The synthetic strategy outlined herein focuses on a reliable and scalable method that ensures high enantiomeric purity of the final product.
The chosen pathway involves three key transformations:
-
Condensation: Formation of a chiral N-tert-butanesulfinylimine from 2,4-difluoroacetophenone and (S)-tert-butanesulfinamide.
-
Diastereoselective Reduction: Reduction of the carbon-nitrogen double bond of the sulfinylimine to establish the desired stereocenter.
-
Deprotection and Salt Formation: Cleavage of the chiral auxiliary and subsequent formation of the hydrochloride salt.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a three-step process starting from 2,4-difluoroacetophenone. The pathway is illustrated below.
References
(S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide on its Biological Significance and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its primary value lies in its role as a key synthetic precursor for the development of novel therapeutic agents. The strategic incorporation of the 2,4-difluorophenyl moiety is known to enhance crucial pharmacological properties such as metabolic stability and blood-brain barrier penetration. This technical guide consolidates the current understanding of this compound, focusing on its application in the synthesis of antiviral prodrugs and its potential, though yet uncharacterized, activity within the central nervous system (CNS), particularly concerning dopamine receptors. This document provides detailed experimental protocols for assays relevant to these fields of research and presents a logical framework for its further investigation.
Introduction
This compound (C₈H₁₀ClF₂N) is a chiral amine salt recognized for its utility as a versatile building block in organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of new bioactive molecules. It is classified as a research chemical and is notably used in the synthesis of protein degrader building blocks and as a precursor for antiviral prodrugs. The difluorophenyl group can serve as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic profiles of the final compounds.
Application in Antiviral Drug Discovery
A primary application of this compound is in the synthesis of complex molecules with potential therapeutic value, particularly in the realm of antiviral agents. The structural motif is incorporated to enhance the properties of the final drug candidate. While specific examples detailing the direct use of this compound are proprietary, the biological activity of structurally related fluorinated nucleoside analogues provides a strong rationale for its use.
Case Study: 6'-Fluorinated-Aristeromycin Analogues
A study on the design and synthesis of 6'-fluorinated-aristeromycin analogues as dual-target antiviral compounds highlights the potential of incorporating fluorinated carbocyclic structures. These analogues were designed to inhibit both the viral RNA-dependent RNA polymerase (RdRp) and the host cell S-adenosyl-L-homocysteine (SAH) hydrolase. The data from this study on compounds with structural similarities to derivatives of this compound is presented below.
Table 1: In Vitro Antiviral Activity of 6'-Fluorinated-Aristeromycin Analogues [1][2]
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2a | MERS-CoV | 0.20 | >100 | >500 |
| SARS-CoV | 0.25 | >90 | >360 | |
| ZIKV | 0.18 | >110 | >611 | |
| CHIKV | 0.22 | >95 | >432 | |
| 2c | MERS-CoV | Not specified | Not specified | Strongest antiviral effect |
| 3a (Prodrug) | Multiple RNA Viruses | Potent | Not specified | Broad-spectrum activity |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); MERS-CoV: Middle East respiratory syndrome coronavirus; SARS-CoV: Severe acute respiratory syndrome coronavirus; ZIKV: Zika virus; CHIKV: Chikungunya virus.
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay[1]
This protocol outlines a common method for determining the in vitro antiviral activity of a compound.
1. Cell Preparation:
- Seed host cells (e.g., Vero cells) in 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection.
- Incubate the plates at 37°C in a 5% CO₂ atmosphere.
2. Compound Dilution:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
3. Viral Infection and Treatment:
- When the cell monolayer is confluent, remove the culture medium.
- Add the diluted compound to the wells.
- Infect the cells with a predetermined titer of the virus (e.g., MERS-CoV). Include virus-free and compound-free controls.
- Incubate the plates at 37°C in a 5% CO₂ atmosphere.
4. Assessment of Cytopathic Effect:
- After a defined incubation period (typically 3-5 days), visually inspect the cell monolayers for the presence of virus-induced cytopathic effect (CPE) using an inverted microscope.
- Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
5. Data Analysis:
- The EC₅₀ value is calculated as the concentration of the compound that reduces the viral CPE by 50%.
- The CC₅₀ value is determined in parallel on uninfected cells to assess the cytotoxicity of the compound.
- The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Potential in Central Nervous System (CNS) Research
The 2,4-difluorophenyl moiety is known to enhance the ability of molecules to cross the blood-brain barrier, a critical property for drugs targeting the CNS. Preliminary research suggests that compounds containing the 1-(2,4-difluorophenyl)ethanamine scaffold may interact with neurotransmitter systems, with a particular focus on dopamine receptors. However, no specific binding affinity or functional activity data for this compound has been published. The following sections detail the standard experimental protocols that would be employed to characterize the potential CNS activity of this compound or its derivatives.
Dopamine Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Table 2: Common Radioligands for Dopamine Receptor Binding Assays [3]
| Receptor Subtype | Radioligand | Reported K_d (nM) |
| D₁-like | [³H]SCH23390 | ~1-3 |
| D₂ | [³H]N-methylspiperone | 0.02 - 0.23 |
| D₃ | [³H]N-methylspiperone | 0.39 - 0.58 |
| D₄ | [³H]N-methylspiperone | 0.29 - 0.48 |
Experimental Protocol: Competitive Radioligand Binding Assay[3][4][5]
This protocol is used to determine the inhibitory constant (K_i) of a test compound for a dopamine receptor subtype.
1. Membrane Preparation:
- Prepare crude membrane fractions from cells stably expressing the human dopamine receptor of interest (e.g., D₂ receptor) or from brain tissue rich in the receptor (e.g., striatum).
- Homogenize the cells or tissue in an ice-cold buffer and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
2. Assay Setup:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (this compound).
- Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D₂ antagonist, e.g., haloperidol).
3. Incubation:
- Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
4. Filtration and Scintillation Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI).
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Calculate the specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)
D₂-like dopamine receptors are G_i/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: cAMP Inhibition Assay[6][7][8]
This protocol measures the functional agonist or antagonist activity of a compound at the D₂ receptor.
1. Cell Culture:
- Use a cell line stably expressing the human D₂ receptor and a cAMP biosensor (e.g., CHO-K1 cells).
- Plate the cells in a 96- or 384-well plate and incubate overnight.
2. Assay Procedure (for Antagonist Activity):
- Pre-treat the cells with varying concentrations of the test compound (this compound).
- Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC₈₀), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).
- Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).
4. Data Analysis:
- Plot the cAMP levels against the logarithm of the test compound concentration.
- For an antagonist, the IC₅₀ value is the concentration that causes a 50% reversal of the agonist-induced inhibition of cAMP production.
- For an agonist, the EC₅₀ value is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels.
Visualized Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro antiviral activity screening.
Caption: Dopamine D₂ receptor inhibitory signaling pathway.
References
(S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Core Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has emerged as a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the strategic placement of two fluorine atoms on the phenyl ring, impart advantageous properties to active pharmaceutical ingredients (APIs), influencing their efficacy, metabolic stability, and overall pharmacological profile. This technical guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of prominent therapeutics.
Physicochemical Properties
This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for various synthetic and biological applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 193.62 g/mol | [1] |
| CAS Number | 844647-37-6 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% |
Asymmetric Synthesis: Crafting Chirality
The enantiomerically pure (S)-configuration of 1-(2,4-Difluorophenyl)ethanamine is crucial for its application in stereospecific drug synthesis. The primary route to this chiral amine is through the asymmetric reductive amination of the prochiral ketone, 2,4-difluoroacetophenone. This transformation can be achieved through various advanced synthetic methodologies, including biocatalysis with transaminases or chemocatalysis using chiral catalysts.
Biocatalytic Approach: Transaminase-Mediated Synthesis
The use of ω-transaminases offers a green and highly selective method for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.
Experimental Protocol: Transaminase-Mediated Asymmetric Amination
-
Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.
-
Reagents: To this solution, 2,4-difluoroacetophenone, a suitable amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor are added.
-
Enzyme Addition: A specific ω-transaminase enzyme, selected for its high activity and stereoselectivity towards the substrate, is introduced to the reaction mixture.
-
Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 30-40 °C) with agitation for a specified period (e.g., 12-24 hours), or until reaction completion is observed by analytical methods such as HPLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated. The resulting (S)-1-(2,4-Difluorophenyl)ethanamine free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
| Parameter | Typical Value |
| Enantiomeric Excess (e.e.) | >99% |
| Yield | High (specifics depend on enzyme and conditions) |
Application in Drug Synthesis: The Case of Sitagliptin
A prime example of the significance of this compound is its role as a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes. The (S)-chiral center of the amine is essential for the high-affinity binding of Sitagliptin to the active site of the DPP-IV enzyme.
Synthetic Workflow for Sitagliptin
The synthesis of Sitagliptin from this compound involves a multi-step process, a simplified representation of which is outlined below.
Caption: Simplified workflow for the synthesis of Sitagliptin.
Experimental Protocol: Synthesis of a Key Sitagliptin Intermediate
This protocol describes the coupling of (S)-1-(2,4-Difluorophenyl)ethanamine with a protected ketoacid, a crucial step in many Sitagliptin syntheses.
-
Amine Neutralization: this compound is neutralized with a suitable base (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent (e.g., dichloromethane or THF) to yield the free amine.
-
Coupling Reaction: The free amine is then coupled with a protected ketoacid derivative (e.g., an N-Boc protected β-keto acid) using a standard peptide coupling reagent (e.g., EDC/HOBt or HATU) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the desired ketoamide intermediate.
| Reaction Step | Reactants | Reagents | Typical Yield |
| Amide Coupling | (S)-1-(2,4-Difluorophenyl)ethanamine, Protected Ketoacid | EDC, HOBt, DIPEA | 85-95% |
| Cyclization/Deprotection | Ketoamide Intermediate | Acidic or Basic conditions | Variable |
Mechanism of Action: DPP-IV Inhibition
Sitagliptin, synthesized using the title chiral building block, exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-IV) enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
References
The Strategic Incorporation of the Difluorophenyl Moiety in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to optimize pharmacological profiles. Among the various fluorinated motifs, the difluorophenyl group stands out for its profound and often beneficial impact on a molecule's physicochemical and biological properties. This guide provides a comprehensive analysis of the role of the difluorophenyl moiety in drug design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.
The unique properties of fluorine, including its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, allow it to modulate a drug's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1][2][3] The difluorophenyl moiety, in particular, offers a nuanced approach to leveraging these effects, providing a powerful tool for lead optimization and the development of novel therapeutics.[1][4]
Physicochemical Impact of the Difluorophenyl Moiety
The strategic placement of two fluorine atoms on a phenyl ring can dramatically alter a molecule's characteristics. These alterations are crucial for overcoming common challenges in drug development, such as poor bioavailability and rapid metabolic degradation.
-
Lipophilicity and Solubility: The difluorophenyl group generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.[4][5] However, the effect is complex and depends on the substitution pattern and the overall molecular context.[6] While increased lipophilicity can improve oral bioavailability, it may also lead to lower aqueous solubility.[6][7]
-
Acidity and Basicity (pKa): Due to the strong electron-withdrawing nature of fluorine, a difluorophenyl group can significantly lower the pKa of nearby acidic or basic functional groups.[6][8] This modulation of ionization state at physiological pH can influence drug-receptor interactions, solubility, and pharmacokinetic properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[8][9] Introducing a difluorophenyl moiety can block sites of metabolism, thereby increasing the drug's half-life and metabolic stability.[4][10][11]
-
Binding Affinity and Conformation: The difluorophenyl group can enhance binding affinity to biological targets through various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions.[12][13] It can also influence the molecule's conformation, locking it into a more bioactive shape.[3][7]
Case Study: Diflunisal
A prominent example illustrating the successful application of the difluorophenyl moiety is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).[1][14] The addition of a 2,4-difluorophenyl group to the C5 position of salicylic acid resulted in a compound with significantly enhanced potency, a longer duration of action, and improved lipophilicity compared to aspirin.[4][15] The difluorophenyl group in Diflunisal is metabolically stable, and the drug primarily undergoes glucuronidation for elimination.[4]
Table 1: Physicochemical Properties of Diflunisal
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₈F₂O₃ | [14] |
| Molecular Weight | 250.2 g/mol | [14] |
| Melting Point | 210-211 °C | [14] |
| logP | 4.44 | [14] |
| pKa (acidic) | 3.3 | [14] |
| Aqueous Solubility | 14.5 mg/L (at neutral/acidic pH) |[14] |
The Difluorophenyl Moiety as a Bioisostere
In drug design, the difluorophenyl group can serve as a bioisostere for other chemical groups, mimicking their size, shape, and electronic properties to improve a drug's profile.[3][7] For instance, it can be used to replace a simple phenyl ring to enhance metabolic stability or modulate electronic properties without drastically altering the molecule's overall structure.[7] The unique electronic nature of the difluorophenyl ring can also be exploited to mimic other functional groups, influencing how the drug interacts with its target.[3][13]
Table 2: Examples of FDA-Approved Drugs Containing a Difluorophenyl Moiety
| Drug Name | Therapeutic Area | Role of Difluorophenyl Moiety |
|---|---|---|
| Diflunisal | Anti-inflammatory, Analgesic | Enhances potency, lipophilicity, and duration of action.[4][15] |
| Umbralisib | Oncology (Lymphoma) | Part of the core heterocyclic structure, contributing to binding affinity.[16] |
| Selumetinib | Oncology (Neurofibromatosis) | Key structural component for inhibiting MEK1/2 kinases.[17] |
| Capmatinib | Oncology (Lung Cancer) | Essential for binding to the c-Met receptor tyrosine kinase.[17] |
| Atorvastatin | Cardiovascular (Cholesterol) | The p-fluorophenyl moiety is a structural requirement for HMG-CoA reductase inhibition.[2] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds containing a difluorophenyl moiety, such as Diflunisal, against COX enzymes.[1]
1. Materials and Reagents:
-
Purified recombinant human COX-1 or COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Diflunisal) dissolved in a suitable vehicle (e.g., DMSO)
-
Quenching solution (e.g., 1 M HCl)
-
96-well microplate
-
Plate reader for detecting prostaglandin E2 (PGE2) production (e.g., via ELISA)
2. Enzyme Preparation:
-
Reconstitute and dilute the purified COX-1 or COX-2 enzyme to the desired working concentration in the reaction buffer. Keep on ice.
3. Compound Preparation:
-
Prepare serial dilutions of the test compounds in the vehicle to generate a range of concentrations for IC₅₀ determination.
4. Reaction Setup:
-
In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
Cofactors
-
Enzyme solution
-
-
Add the test compound dilutions or vehicle control to the respective wells.
5. Pre-incubation:
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding to the enzyme.[1]
6. Reaction Initiation:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.[1]
7. Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 2 minutes at 37°C).[1]
8. Reaction Termination:
-
Stop the reaction by adding the quenching solution.[1]
9. Data Analysis:
-
Quantify the amount of PGE2 produced using a suitable method, such as a competitive ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: General Synthesis of 2-(Difluorophenyl)morpholine
This protocol describes a generalized synthetic workflow for producing aryl morpholines, which can be adapted for compounds containing a difluorophenyl moiety.[18]
1. Starting Materials:
-
A suitable difluorophenyl-substituted amino alcohol precursor.
-
Reagents for cyclization (e.g., a strong acid catalyst like sulfuric acid or a dehydrating agent).
-
Appropriate solvents (e.g., toluene, dioxane).
2. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing water), dissolve the amino alcohol precursor in the chosen solvent.
-
Add the acid catalyst or dehydrating agent to the mixture.
3. Cyclization:
-
Heat the reaction mixture to reflux for a period sufficient to ensure complete cyclization (this can be monitored by Thin Layer Chromatography, TLC).
-
If using a Dean-Stark trap, monitor the collection of water as a byproduct.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
5. Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography on silica gel, to yield the desired 2-(difluorophenyl)morpholine.
6. Characterization:
-
Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways
Prostaglandin Synthesis Pathway and Inhibition by Diflunisal
Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1] This pathway begins with the release of arachidonic acid from cell membranes, which is then converted by COX-1 and COX-2 into the intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into different prostaglandins (e.g., PGE2, PGI2, TXA2) that mediate inflammation, pain, and fever.[1] By reversibly inhibiting both COX isoforms, Diflunisal effectively blocks the production of these pro-inflammatory mediators.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chemical and Pharmacological Properties of Diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
The Metabolic Stability of Compounds Featuring a 2,4-Difluorophenyl Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a 2,4-difluorophenyl group is a common strategy in medicinal chemistry to enhance the metabolic stability and modulate the physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the metabolic fate of compounds containing this moiety, summarizing key quantitative data, detailing experimental protocols for assessing metabolic stability, and illustrating the primary metabolic pathways.
Core Concept: Enhanced Stability Through Fluorination
The 2,4-difluorophenyl group is generally considered to be metabolically robust. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and the fluorine atoms can block potential sites of oxidative metabolism on the phenyl ring. This often leads to a decreased rate of clearance and an extended half-life of the parent compound. However, the overall metabolic stability of a molecule is influenced by its entire structure, and other parts of the molecule may still be susceptible to biotransformation.
Quantitative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data for a selection of compounds containing the 2,4-difluorophenyl group in human liver microsomes (HLM) and human hepatocytes. These in vitro systems are standard models used in early drug discovery to predict in vivo metabolic clearance.
Table 1: Metabolic Stability of 2,4-Difluorophenyl-Containing Compounds in Human Liver Microsomes (HLM)
| Compound Class | Specific Compound/Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway(s) |
| NSAID | Diflunisal | > 60 | Low | Glucuronidation, Sulfation |
| Kinase Inhibitor | 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][2][3]-triazolo[4,3-a]pyridine | 1-5 h (in vivo) | Low (in vivo) | Oxidative Metabolism (CYP3A4) |
| Pyrimidine Derivative | N-[2-[(2,3-difluorophenyl) methylsulfanyl]-6-[[(1R,2R)-2,3-dihydroxy-1-methyl-propyl]amino]pyrimidin-4-yl]acetamide | > 240 | 0.2 µL/min/10⁶ cells (in hepatocytes) | Not specified |
| Amide | Nα-(2-fluorobenzoyl)-N-(2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)phenyl)-3-phenylpropanamide analog | > 120 | < 11.5 | Amide Hydrolysis |
Table 2: Metabolic Stability of 2,4-Difluorophenyl-Containing Compounds in Human Hepatocytes
| Compound Class | Specific Compound/Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | Primary Metabolic Pathway(s) |
| NSAID | Diflunisal | > 120 | Low | Glucuronidation, Sulfation |
| Pyrimidine Derivative | N-[2-[(2,3-difluorophenyl) methylsulfanyl]-6-[[(1R,2R)-2,3-dihydroxy-1-methyl-propyl]amino]pyrimidin-4-yl]acetamide | > 240 | 0.2 | Not specified |
Key Metabolic Pathways
Compounds containing the 2,4-difluorophenyl group can undergo several metabolic transformations, primarily Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Cytochrome P450-Mediated Oxidation
While the 2,4-difluorophenyl ring itself is generally resistant to oxidation, other parts of the molecule can be metabolized by cytochrome P450 (CYP) enzymes. For instance, alkyl groups attached to the aromatic ring or other heterocyclic systems within the molecule can undergo hydroxylation. CYP3A4 is a common enzyme implicated in the metabolism of such compounds.[2]
Phase I CYP-mediated oxidation of a compound with a 2,4-difluorophenyl group.
Phase II Metabolism: Glucuronidation and Sulfation
For compounds with suitable functional groups (e.g., hydroxyl, carboxyl), Phase II conjugation reactions are a major route of metabolism. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion. Diflunisal, for example, is primarily metabolized via these pathways.
Phase II glucuronidation and sulfation pathways for a 2,4-difluorophenyl compound.
Amide Hydrolysis
For compounds containing an amide linkage, enzymatic hydrolysis can be a significant metabolic pathway. The rate of hydrolysis can be influenced by steric and electronic factors around the amide bond. Strategic placement of substituents, such as fluorine atoms, near the amide bond can sometimes shield it from hydrolysis, thereby increasing metabolic stability.[3]
Amide hydrolysis as a metabolic pathway.
Experimental Protocols for Assessing Metabolic Stability
The following are generalized protocols for the two most common in vitro assays used to determine the metabolic stability of compounds.
Human Liver Microsomal (HLM) Stability Assay
This assay is used to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.
Workflow for a human liver microsomal stability assay.
Methodology:
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO. Pooled human liver microsomes are suspended in a suitable buffer (e.g., phosphate buffer, pH 7.4). A solution of the cofactor NADPH is also prepared.
-
Incubation: The test compound, HLM suspension, and NADPH are combined in an incubation mixture and maintained at 37°C. A control incubation without NADPH is often included to assess non-CYP-mediated metabolism.[1]
-
Sampling and Quenching: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes). The metabolic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent like acetonitrile.[2]
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Workflow for a hepatocyte stability assay.
Methodology:
-
Preparation: A stock solution of the test compound is prepared. Cryopreserved or fresh human hepatocytes are suspended in a suitable culture medium.
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C, often with gentle shaking.
-
Sampling and Quenching: Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes). The reaction is quenched, and the cells are lysed by adding a cold organic solvent.
-
Sample Processing: The samples are centrifuged to remove cell debris.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.
Conclusion
The 2,4-difluorophenyl group is a valuable moiety in drug design for enhancing metabolic stability. While generally resistant to metabolism itself, the overall stability of a compound containing this group is dependent on the lability of other functional groups within the molecule. A thorough understanding of the potential metabolic pathways, including CYP-mediated oxidation, glucuronidation, sulfation, and amide hydrolysis, is crucial for the successful development of drug candidates. The in vitro assays detailed in this guide provide robust methods for assessing the metabolic stability of these compounds in the early stages of drug discovery, enabling the selection of candidates with favorable pharmacokinetic profiles.
References
- 1. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Difluorination on Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a formidable challenge in the development of drugs targeting the central nervous system (CNS). This highly selective barrier protects the brain from harmful substances but also restricts the entry of many potentially therapeutic agents. Chemical modification of drug candidates is a key strategy to enhance their ability to cross the BBB. Among these modifications, the introduction of fluorine atoms, and specifically difluorination, has emerged as a promising approach. This technical guide provides an in-depth analysis of the role of difluorinated compounds in modulating BBB permeability, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Strategic incorporation of fluorine into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of BBB penetration.[1][2][3] Difluorination, in particular the introduction of a gem-difluoro group (CF2), can have a profound impact on a molecule's conformation, acidity/basicity of nearby functional groups, and its interaction with membrane transporters.[4] This guide will explore these aspects in detail, providing researchers with a comprehensive resource to inform the design and evaluation of CNS drug candidates.
Data Presentation: Quantitative Insights into BBB Permeability
Quantifying the extent of a compound's brain penetration is crucial for CNS drug development. The most common metrics used are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A higher Kp or Kp,uu value generally indicates better BBB permeability. While direct comparative studies of difluorinated versus non-fluorinated analogs are not abundant in publicly available literature, the following table summarizes available data for several fluorinated compounds, including some with difluoro moieties, to provide a quantitative perspective.
| Compound | Degree of Fluorination | Brain-to-Plasma Ratio (Kp or Kp,uu) | Species | Method | Reference |
| CBCA | Monofluorinated | 0.53 | Not Specified | Not Specified | [1] |
| CBCVA | Monofluorinated | 0.20 | Not Specified | Not Specified | [1] |
| SB2193 | Non-fluorinated | 2.7 | Not Specified | Not Specified | [1] |
| SB2193F | Monofluorinated | Not improved over SB2193 | Not Specified | Not Specified | [1] |
| GRL-08513 | Difluorinated | Papp > 20 x 10⁻⁶ cm/s (in vitro) | In vitro BBB model | In vitro BBB reconstruction system | [5] |
| GRL-08613 | Difluorinated | Papp > 20 x 10⁻⁶ cm/s (in vitro) | In vitro BBB model | In vitro BBB reconstruction system | [5] |
Note: The data presented is context-dependent and variations in experimental conditions can influence the results. Direct comparison between different studies should be made with caution. The high in vitro permeability of GRL-08513 and GRL-08613 suggests efficient BBB penetration.[5]
Experimental Protocols
Accurate assessment of BBB permeability relies on robust and well-defined experimental protocols. Both in vitro and in vivo methods are employed to characterize the brain penetration of drug candidates.
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput in vitro tool used to predict the passive diffusion of compounds across the BBB.
Principle: This assay measures the permeation of a compound from a donor compartment, through a filter coated with a lipid solution mimicking the BBB, to an acceptor compartment.
Detailed Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of brain lipids (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid membrane on the filter.
-
Compound Preparation: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (typically 10-100 µM).
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.
-
The test compound solution is added to the donor wells.
-
The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
Where:
-
[C_A] is the concentration of the compound in the acceptor well.
-
[C_equ] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
In Vivo Method: In Situ Brain Perfusion
The in situ brain perfusion technique provides a more physiologically relevant measure of BBB permeability in a living animal model.
Principle: The brain vasculature of an anesthetized rodent is isolated and perfused with a solution containing the test compound, allowing for the direct measurement of brain uptake.
Detailed Methodology:
-
Animal Preparation: A rodent (e.g., rat or mouse) is anesthetized. The common carotid artery on one side is surgically exposed and cannulated.
-
Perfusion: The animal is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood from the brain.
-
Compound Infusion: A perfusion solution containing the test compound at a known concentration and a vascular marker (e.g., [14C]-sucrose) is infused at a constant rate for a short period (e.g., 30-60 seconds).
-
Brain Tissue Collection: Following perfusion, the animal is decapitated, and the brain is rapidly removed and dissected.
-
Sample Analysis: The concentration of the test compound and the vascular marker in the brain tissue and the perfusate is quantified using appropriate analytical methods (e.g., LC-MS/MS for the drug and liquid scintillation counting for the radiolabeled marker).
-
Calculation of Brain Uptake Clearance (Kin): The unidirectional transfer constant (Kin) is calculated as follows:
Where:
-
C_br is the concentration of the compound in the brain tissue.
-
V_v is the vascular volume of the brain, determined from the vascular marker.
-
C_pf is the concentration of the compound in the perfusate.
-
t is the perfusion time.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to BBB permeability of difluorinated compounds.
Conclusion
The strategic incorporation of difluorine moieties into drug candidates represents a powerful tool for medicinal chemists aiming to enhance BBB permeability. By modulating key physicochemical properties such as lipophilicity, difluorination can favor passive diffusion into the brain. However, the interaction of these modified compounds with efflux transporters like P-glycoprotein must be carefully evaluated, as this can counteract the benefits of increased lipophilicity.[4] The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the BBB permeability of novel difluorinated compounds. The combination of high-throughput in vitro assays and more physiologically relevant in vivo models will enable a comprehensive understanding of a compound's potential as a CNS therapeutic. Future research focusing on direct comparative studies of mono- and difluorinated analogs will be invaluable in further refining our understanding and predictive power in the design of brain-penetrant drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has emerged as a pivotal chiral building block in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, imparted by the difluorinated phenyl ring and the chiral amine center, make it a valuable precursor for synthesizing molecules with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, applications, and mechanisms of action of derivatives of (S)-1-(2,4-difluorophenyl)ethanamine, with a focus on their roles as antifungal agents, central nervous system modulators, and components of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways are presented to facilitate further research and drug development endeavors.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is particularly advantageous, and when combined with a chiral ethanamine side chain, it provides a versatile scaffold for interacting with various biological targets. This compound serves as a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). This guide will delve into the critical aspects of its application in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClF₂N | N/A |
| Molecular Weight | 193.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage | Store at room temperature under inert gas | N/A |
Synthesis
The asymmetric synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine is crucial for its use in chiral drug development. One of the most efficient methods involves enzymatic kinetic resolution.
Experimental Protocol: Enzymatic Asymmetric Synthesis
This protocol describes the asymmetric synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine using a transaminase enzyme.
Materials:
-
rac-1-(2,4-Difluorophenyl)ethanamine
-
Transaminase enzyme (e.g., from Codexis or other commercial suppliers)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO)
-
Standard laboratory glassware and equipment for chemical synthesis and analysis (HPLC)
Procedure:
-
Prepare a reaction mixture containing the buffer, PLP, and the transaminase enzyme.
-
Add the racemic amine substrate, rac-1-(2,4-Difluorophenyl)ethanamine, to the mixture.
-
Add the amine donor, isopropylamine. An organic co-solvent like DMSO may be used to improve substrate solubility.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the (S)-enantiomer.
-
Once the desired conversion is reached (typically >99% e.e. for the remaining amine), stop the reaction by adding a quenching solution (e.g., adjusting the pH).
-
Extract the (S)-amine with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-(2,4-Difluorophenyl)ethanamine.
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble with dry HCl gas or add a solution of HCl in an organic solvent.
-
Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Expected Yield: The yield of the (S)-enantiomer can be up to 50% of the initial racemic mixture with high enantiomeric purity (>99% e.e.).
Applications in Medicinal Chemistry
Antifungal Agents: Azole Derivatives
(S)-1-(2,4-Difluorophenyl)ethanamine is a key precursor in the synthesis of potent triazole antifungal agents, such as Voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.
The diagram below illustrates the mechanism of CYP51 inhibition by azole antifungals derived from the (S)-1-(2,4-difluorophenyl) scaffold. The nitrogen atom of the triazole ring coordinates to the heme iron of the CYP51 enzyme, while the difluorophenyl group engages in hydrophobic interactions within the active site, leading to potent inhibition.
Caption: Mechanism of CYP51 inhibition by azole antifungal agents.
The following table summarizes the in vitro activity of Voriconazole, a key derivative, against various fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | 0.25 - 2.0 | [1] |
| Candida albicans | ≤0.03 - 1.0 | [1] |
| Candida krusei | 0.06 - 4.0 | [1] |
| Cryptococcus neoformans | 0.03 - 0.5 | [1] |
This protocol outlines a general procedure for the synthesis of a triazole antifungal analogue starting from a ketone precursor derived from (S)-1-(2,4-Difluorophenyl)ethanamine.
Materials:
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
Organometallic reagent (e.g., Grignard or organolithium reagent) derived from a suitable pyrimidine precursor
-
Anhydrous solvent (e.g., THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the organometallic pyrimidine reagent to the cooled solution.
-
Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired Voriconazole analogue.
Central Nervous System (CNS) Agents: Dopamine Receptor Modulators
Derivatives of (S)-1-(2,4-difluorophenyl)ethanamine have been investigated as modulators of dopamine receptors, which are implicated in various neurological and psychiatric disorders. The difluorophenyl moiety can enhance brain penetration and receptor binding affinity.
The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a common target for CNS drugs. Derivatives of the core scaffold can act as antagonists or partial agonists at this receptor.
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
| Compound | Dopamine D2 Receptor Ki (nM) | Reference |
| Haloperidol | 1.2 | N/A |
| Risperidone | 3.1 | N/A |
| Aripiprazole | 1.6 | N/A |
Proteolysis-Targeting Chimeras (PROTACs)
The chiral amine functionality of (S)-1-(2,4-difluorophenyl)ethanamine makes it a suitable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The general workflow for synthesizing a PROTAC using a chiral amine building block is depicted below.
Caption: General workflow for PROTAC synthesis.
This protocol describes a standard amide coupling reaction to connect a linker containing the chiral amine to a protein-of-interest (POI) ligand.
Materials:
-
(S)-1-(2,4-Difluorophenyl)ethanamine-containing linker with a free amine
-
POI ligand with a carboxylic acid functional group
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the POI ligand-carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the (S)-1-(2,4-difluorophenyl)ethanamine-containing linker to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., saturated sodium bicarbonate, water, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
Conclusion
This compound is a high-value chiral building block with broad applicability in medicinal chemistry. Its derivatives have demonstrated significant potential in the development of antifungal agents, CNS-active compounds, and innovative therapeutic modalities like PROTACs. The strategic use of this scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective drug candidates. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile core structure. Further exploration of its utility in other therapeutic areas is warranted and holds considerable promise for future drug discovery efforts.
References
The Strategic Integration of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. The design and synthesis of effective PROTACs hinge on the careful selection of three key components: a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This technical guide explores the potential applications of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride as a versatile building block in the construction of novel PROTACs. While direct incorporation of this specific molecule into a publicly disclosed PROTAC is not yet widely documented, its structural features, particularly the 2,4-difluorophenyl moiety, are present in potent and selective protein degraders. This guide will provide a comprehensive overview of the rationale for its use, synthetic strategies, and the requisite experimental protocols for the evaluation of resulting PROTACs, using a representative example of a BRD4-targeting PROTAC containing a difluorophenyl-based warhead.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] They function by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple protein copies with a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[3]
This compound: A Privileged Scaffold for PROTAC Warheads
The molecule this compound is commercially available and categorized as a "Protein Degrader Building Block," indicating its intended utility in the synthesis of PROTACs. The key structural features that make this and similar difluorophenyl-containing scaffolds attractive for PROTAC design include:
-
Fluorine Substitution: The presence of fluorine atoms on the phenyl ring can significantly enhance binding affinity, metabolic stability, and cell permeability of the resulting warhead. Fluorine's high electronegativity can lead to favorable electrostatic interactions within the target protein's binding pocket.
-
Chiral Amine: The primary amine group provides a readily available handle for covalent attachment to a linker, facilitating the modular synthesis of a PROTAC library. The defined (S)-stereochemistry is crucial for specific and high-affinity binding to the target protein.
-
Structural Precedent: The 2,4-difluorophenyl motif is a recognized pharmacophore in various kinase inhibitors and other protein-targeting small molecules, suggesting its potential to be adapted into warheads for a range of POIs.[4][5]
Representative Application: A BRD4-Targeting PROTAC with a 2,4-Difluorophenyl Moiety
While a PROTAC directly incorporating (S)-1-(2,4-Difluorophenyl)ethanamine is not yet prominent in the literature, the BRD4-targeting PROTAC ZXH-3-26 serves as an excellent case study. ZXH-3-26 utilizes a 2,6-dimethyl-4-(2,4-difluorophenyl)pyridine moiety as its warhead to engage the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[6]
Quantitative Data for BRD4 Degradation by ZXH-3-26
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For ZXH-3-26, dose-dependent degradation of BRD4 in HeLa cells was observed via Western blot analysis after 6 hours of treatment.[6]
| PROTAC | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Data Source |
| ZXH-3-26 | BRD4 | HeLa | 6 | Not explicitly calculated, but significant degradation observed at 100 nM | >90% at 1 µM | Western Blot Data[6] |
Note: The DC50 value is an estimation based on the provided Western blot data, which shows substantial degradation at 100 nM and near-complete degradation at higher concentrations.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the synthesis and evaluation of a novel PROTAC, hypothetically derived from this compound.
Synthesis of a Hypothetical PROTAC
The synthesis of a PROTAC from this compound would involve a multi-step process, typically starting with the coupling of the amine to a linker, followed by the attachment of an E3 ligase ligand.
Protocol 1: General Synthesis of a PROTAC via Amide Bond Formation
-
Linker Attachment to the Warhead:
-
Dissolve this compound (1.0 eq) and a suitable N-Boc protected amino-PEG-acid linker (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine-warhead-linker conjugate.
-
-
E3 Ligase Ligand Coupling:
-
Dissolve the E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide) (1.0 eq) in anhydrous DMF.
-
Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (3.0 eq) for 15 minutes.
-
Add the deprotected amine-warhead-linker conjugate from the previous step.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative reverse-phase HPLC to >95% purity.
-
In Vitro Evaluation of PROTAC Activity
Protocol 2: Western Blotting for Determination of DC50 and Dmax
-
Cell Culture and Treatment:
-
Plate the target cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range would be from 1 pM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein lysates to the same concentration and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare purified, tagged versions of the POI (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged).
-
Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC at various concentrations.
-
Add the FRET donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) antibodies.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation.
-
In Vivo Evaluation of PROTAC Efficacy
Protocol 4: Xenograft Mouse Model Study
-
Animal Model:
-
Implant human cancer cells expressing the POI subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
PROTAC Administration:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The formulation of the PROTAC is critical for in vivo delivery and may require optimization.[8]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Prepare tissue lysates and perform Western blotting to assess the levels of the POI in the tumors.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for determining PROTAC efficacy.
Conclusion
This compound represents a valuable and strategically important building block for the development of novel PROTACs. Its inherent chemical properties, coupled with the proven utility of the difluorophenyl scaffold in targeted protein degraders, make it a compelling starting point for medicinal chemistry campaigns. By leveraging the synthetic strategies and rigorous evaluation protocols outlined in this guide, researchers can effectively explore the potential of PROTACs derived from this and similar scaffolds to address a wide range of diseases driven by aberrant protein function. The continued innovation in warhead design, exemplified by the potential of such building blocks, will be a critical driver in expanding the reach and therapeutic impact of targeted protein degradation.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Untitled Document [arxiv.org]
- 4. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Review of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the difluorinated phenyl ring, impart desirable physicochemical and pharmacological properties. This technical guide provides a comprehensive review of the available scientific literature, focusing on its synthesis, properties, and applications as a key building block in the development of novel therapeutics.
Physicochemical Properties
The strategic incorporation of fluorine atoms into pharmaceutical candidates can enhance metabolic stability, binding affinity, and central nervous system (CNS) penetration. In (S)-1-(2,4-Difluorophenyl)ethanamine, the two fluorine atoms at the 2 and 4 positions of the phenyl ring significantly influence its electronic properties and basicity. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial factor for biological and pharmaceutical applications.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 844647-37-6 | |
| Molecular Formula | C₈H₉F₂N·HCl | |
| Molecular Weight | 193.62 g/mol | |
| IUPAC Name | (1S)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride | |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (Commercially available) | |
| Storage | Room temperature |
Note: Specific quantitative data for properties like melting point, pKa, and aqueous solubility are not consistently reported in publicly available literature and may vary based on the specific salt form and purity.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step for its use in stereospecific drug candidates. The general synthetic approach involves the formation of the racemic amine followed by chiral resolution.
A common synthetic route begins with 2,4-difluorobenzaldehyde, which undergoes a series of reactions to yield the racemic 1-(2,4-difluorophenyl)ethanamine. This is then converted to its hydrochloride salt.
Caption: Synthesis and Chiral Resolution Workflow.
-
Salt Formation: Dissolve one molar equivalent of racemic 1-(2,4-difluorophenyl)ethanamine in a suitable hot solvent, such as methanol or ethanol. To this, add a solution of one molar equivalent of an enantiomerically pure resolving agent, like L-(+)-tartaric acid, dissolved in the same hot solvent.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer (e.g., the (S)-amine with L-tartaric acid) will be less soluble and will preferentially crystallize out of the solution.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove impurities and the more soluble diastereomeric salt.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is basic (pH > 10). This will deprotonate the amine, liberating the free base.
-
Extraction: Extract the free (S)-amine into an organic solvent like diethyl ether or dichloromethane. Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Final Salt Formation: Evaporate the solvent to yield the purified (S)-1-(2,4-difluorophenyl)ethanamine free base. To form the hydrochloride salt, dissolve the free base in a suitable solvent and treat with hydrochloric acid (e.g., as a solution in ether or dioxane). The final hydrochloride product will precipitate and can be collected by filtration.
The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Pharmacological Profile
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The difluorophenyl moiety is known to enhance CNS penetration and modulate receptor interactions. Derivatives of this compound have been investigated for their activity at dopamine receptors.
While the compound itself is primarily a building block, derivatives have shown partial agonist activity at D2-like dopamine receptors. These receptors are implicated in numerous neurological and psychiatric conditions. The interaction with these receptors can modulate adenylyl cyclase signaling pathways.
Quantitative pharmacological data, such as receptor binding affinities (Ki or IC50 values) for the parent compound, are not extensively available in the public domain as it is primarily used as a synthetic intermediate.
Analytical Methods
The purity and enantiomeric excess of this compound are critical for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.
Table 2: Representative Analytical Methods
| Method | Details | Purpose |
| Chiral HPLC | Stationary Phase: Chiral column (e.g., polysaccharide-based) Mobile Phase: Typically a mixture of hexane/isopropanol or similar non-polar/polar solvents with an amine modifier (e.g., diethylamine) Detection: UV at a suitable wavelength (e.g., 254 nm) | Determination of enantiomeric purity (e.e.) |
| Reverse-Phase HPLC | Stationary Phase: C18 column Mobile Phase: Acetonitrile/water gradient with a modifier like trifluoroacetic acid (TFA) Detection: UV | Determination of chemical purity |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR, ¹⁹F NMR: Performed in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). | Structural confirmation and purity assessment. Chiral shift reagents can be used to determine enantiomeric excess. |
The workflow for quality control analysis typically involves initial structural confirmation followed by purity and enantiomeric excess determination.
Methodological & Application
synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride from 2,4-difluorobenzaldehyde
Application Note: Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
**Abstract
This application note provides a detailed protocol for the synthesis of this compound, a valuable chiral amine intermediate in pharmaceutical development. The synthesis commences with the asymmetric reductive amination of 2',4'-difluoroacetophenone, a key step that establishes the desired stereochemistry. This biotransformation is catalyzed by a reductive aminase, offering high enantioselectivity. The resulting (S)-1-(2,4-Difluorophenyl)ethanamine is subsequently converted to its hydrochloride salt for improved stability and handling. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
**Introduction
Chiral amines are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients. Specifically, (S)-1-(2,4-Difluorophenyl)ethanamine serves as a crucial intermediate for various therapeutic agents. The methodology presented herein focuses on an efficient and highly stereoselective enzymatic approach to obtain the desired (S)-enantiomer. The synthesis is divided into two main stages: the asymmetric reductive amination of 2',4'-difluoroacetophenone and the subsequent formation of the hydrochloride salt.
Experimental Protocols
Part 1: Asymmetric Reductive Amination of 2',4'-Difluoroacetophenone
This protocol is adapted from a biocatalytic method utilizing a reductive aminase (RedAm) for the asymmetric synthesis of chiral amines.
Materials:
-
2',4'-Difluoroacetophenone
-
Reductive Aminase (RedAm) from Aspergillus oryzae
-
Ammonia (as ammonium chloride or aqueous solution)
-
NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Potassium phosphate buffer (pH 8.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Bioreactor or temperature-controlled shaker incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare a 100 mM potassium phosphate buffer solution (pH 8.5).
-
In a suitable reaction vessel, combine the potassium phosphate buffer, the NADPH cofactor or regeneration system, and the reductive aminase enzyme.
-
Add 2',4'-difluoroacetophenone to the reaction mixture to a final concentration of 10-50 mM.
-
Introduce the amine donor, typically an excess of ammonia (e.g., 1 M ammonium chloride).
-
Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC) to determine the conversion of the ketone.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2,4-Difluorophenyl)ethanamine.
-
Purify the product by column chromatography on silica gel if necessary.
Part 2: Formation of this compound
Materials:
-
(S)-1-(2,4-Difluorophenyl)ethanamine (from Part 1)
-
Hydrochloric acid (solution in a suitable solvent, e.g., 2 M HCl in diethyl ether or isopropanol)
-
Anhydrous diethyl ether or isopropanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
Dissolve the purified (S)-1-(2,4-Difluorophenyl)ethanamine in a minimal amount of anhydrous diethyl ether or isopropanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0-1.1 equivalents) of the hydrochloric acid solution to the stirred amine solution.
-
A precipitate of the hydrochloride salt should form immediately.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Data Presentation
| Step | Substrate | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Reductive Amination | 2',4'-Difluoroacetophenone | (S)-1-(2,4-Difluorophenyl)ethanamine | Reductive Aminase | >95 | >99 |
| Hydrochloride Salt Formation | (S)-1-(2,4-Difluorophenyl)ethanamine | This compound | Hydrochloric Acid | >98 | Not Applicable |
Visualizations
Caption: Synthetic pathway for this compound.
Application Note: A Robust Protocol for the Reductive Amination of 2,4-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted primary amines is a cornerstone of medicinal chemistry and drug development, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. Reductive amination stands out as one of the most effective and widely used methods for the preparation of amines. This application note provides a detailed experimental protocol for the reductive amination of 2,4-difluoroacetophenone to yield 1-(2,4-difluorophenyl)ethylamine, a valuable building block in the synthesis of various pharmaceutical compounds.
This protocol utilizes sodium triacetoxyborohydride as the reducing agent. This reagent is favored for its mildness, selectivity, and safer profile compared to other hydride sources like sodium cyanoborohydride.[1][2] Sodium triacetoxyborohydride is particularly effective for the reductive amination of ketones and aldehydes and is compatible with a wide range of functional groups.[3][4]
Reaction Scheme
The overall reaction transforms the ketone functionality of 2,4-difluoroacetophenone into a primary amine in a one-pot reaction. The process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source (ammonium acetate), which is then selectively reduced by sodium triacetoxyborohydride.
Caption: General reaction scheme for the reductive amination.
Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of aromatic ketones.[3][4][5]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Difluoroacetophenone | 156.13 | 1.56 g | 10.0 |
| Ammonium Acetate | 77.08 | 7.71 g | 100 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - |
| Acetic Acid | 60.05 | 0.60 mL | 10.5 |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Hydrochloric Acid (in ether) | - | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper or meter
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,4-difluoroacetophenone (1.56 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (50 mL) and acetic acid (0.60 mL, 10.5 mmol) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(2,4-difluorophenyl)ethylamine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Alternatively, the amine can be converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding a solution of HCl in ether, followed by filtration of the precipitated salt.
Data Presentation
| Parameter | Value |
| Starting Material | 2,4-Difluoroacetophenone |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16-24 hours |
| Typical Yield | 70-85% (post-purification) |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: A step-by-step workflow of the experimental protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the reductive amination of 2,4-difluoroacetophenone. The use of sodium triacetoxyborohydride offers a safe, efficient, and high-yielding method for the synthesis of 1-(2,4-difluorophenyl)ethylamine. This protocol is readily adaptable for the synthesis of a variety of other primary amines from their corresponding ketones, making it a valuable tool for researchers in the field of drug discovery and development.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols: (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that holds significant potential as a versatile building block and reagent in asymmetric synthesis. Its utility stems from the presence of a stereogenic center and a difluorophenyl moiety, which can impart unique steric and electronic properties to influence the stereochemical outcome of a reaction. This document provides an overview of the potential applications of this compound as a chiral auxiliary and a resolving agent, along with generalized experimental protocols. It is important to note that specific experimental data for the direct application of this compound is not extensively available in the public domain. The provided protocols are based on established methodologies for analogous chiral amines and should be adapted and optimized for specific substrates and reaction conditions.
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, where the stereochemistry of a molecule is critical to its biological activity. Chiral amines are indispensable tools in this field, serving various roles to control the formation of a desired enantiomer. This compound, with its defined stereochemistry and fluorinated aromatic ring, is a promising candidate for applications requiring high stereoselectivity. The fluorine atoms can modulate the electronic properties of the aromatic ring and participate in non-covalent interactions, potentially enhancing diastereomeric differentiation in transition states.
Potential Applications
As a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center.[1][2] The auxiliary is subsequently removed to yield the enantiomerically enriched product. (S)-1-(2,4-Difluorophenyl)ethanamine can be used to form chiral amides, imines, or enamines, which then undergo diastereoselective reactions.
Logical Workflow for Application as a Chiral Auxiliary:
Caption: Workflow for using a chiral auxiliary.
Generalized Protocol for Diastereoselective Alkylation of a Chiral Amide:
-
Amide Formation: React a prochiral carboxylic acid with (S)-1-(2,4-Difluorophenyl)ethanamine using a standard coupling agent (e.g., DCC, EDC) in an aprotic solvent (e.g., dichloromethane, DMF) to form the corresponding chiral amide.
-
Enolate Formation: Treat the chiral amide with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an anhydrous ethereal solvent (e.g., THF) to generate the corresponding lithium enolate.
-
Alkylation: Add an alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed, monitoring by TLC.
-
Work-up: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.
-
Purification and Analysis: Purify the diastereomeric product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Auxiliary Cleavage: Hydrolyze the amide bond under acidic or basic conditions to afford the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
As a Resolving Agent
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[3] This is often achieved by reacting the racemate with an enantiomerically pure resolving agent to form a mixture of diastereomers, which can then be separated by physical means such as crystallization or chromatography.[4] this compound, being a chiral amine, is well-suited for the resolution of racemic carboxylic acids.
Signaling Pathway for Chiral Resolution:
Caption: Pathway for chiral resolution of a racemic acid.
Generalized Protocol for the Resolution of a Racemic Carboxylic Acid:
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of (S)-1-(2,4-Difluorophenyl)ethanamine. The mixture may be heated to ensure complete dissolution.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then optionally in a refrigerator or freezer, to induce crystallization of one of the diastereomeric salts. The choice of solvent is crucial and may require screening to achieve efficient separation.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an aqueous acid (e.g., HCl) to protonate the carboxylic acid and liberate the free amine. Extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
Recovery of Resolving Agent: The aqueous layer containing the hydrochloride salt of (S)-1-(2,4-Difluorophenyl)ethanamine can be basified and the free amine extracted to be recycled.
-
Analysis: The enantiomeric excess (e.e.) of the resolved carboxylic acid can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.
Quantitative Data Summary
Table 1: Template for Diastereoselective Alkylation Data
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Template for Chiral Resolution Data
| Entry | Racemic Acid | Solvent | Crystallization Temp (°C) | Yield of Salt (%) | e.e. of Acid (%) |
| 1 | |||||
| 2 | |||||
| 3 |
Conclusion
This compound is a valuable chiral building block with considerable potential in asymmetric synthesis. While specific application data is currently limited, the generalized protocols provided herein for its use as a chiral auxiliary and a resolving agent offer a solid foundation for researchers to explore its utility. The unique electronic and steric properties conferred by the difluorophenyl group may lead to high levels of stereocontrol in a variety of chemical transformations. Experimental validation and optimization are crucial to fully realize the potential of this promising chiral amine in the synthesis of enantiomerically pure compounds for the pharmaceutical and other fine chemical industries.
References
- 1. Enantioselective Synthesis of Sealutomicin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Application Notes and Protocols: (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride as a chiral auxiliary in organic synthesis are not extensively documented in publicly available scientific literature. Its primary role appears to be that of a chiral building block or intermediate in the synthesis of more complex molecules.[1][2][3] However, its parent compound, (S)-1-phenylethylamine (α-PEA), is a widely used and well-characterized chiral auxiliary.[4][5][6] This document will provide detailed application notes and protocols for the use of (S)-1-phenylethylamine as a representative chiral auxiliary, which can serve as a foundational guide for exploring the potential of its fluorinated analog.
Introduction to Chiral Auxiliaries and 1-Phenylethylamine
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to proceed with high diastereoselectivity.[7] After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.[8] Chiral amines, such as (S)-1-phenylethylamine (α-PEA), are among the most versatile and cost-effective chiral auxiliaries.[4] They are readily available in both enantiomeric forms and can be used to synthesize a wide range of enantiomerically pure compounds.[4]
The general workflow for employing a chiral auxiliary is a three-step process:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration.
-
Removal: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound.
Below is a diagram illustrating this general workflow.
Caption: General workflow for employing a chiral auxiliary.
Application: Asymmetric Alkylation of Carboxylic Acids via Chiral Amides
One of the most common applications of (S)-1-phenylethylamine is in the diastereoselective alkylation of carboxylic acid derivatives.[4] The carboxylic acid is first converted to an amide with the chiral amine. The α-proton of the amide can then be removed with a strong base to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face. Finally, hydrolysis of the amide yields the chiral carboxylic acid and recovers the auxiliary.
Quantitative Data for Asymmetric Alkylation
The following table summarizes representative data for the asymmetric alkylation of propanoic acid using (S)-1-phenylethylamine as the chiral auxiliary.
| Electrophile (R-X) | Product (R) | Diastereomeric Excess (de) | Yield (%) |
| Benzyl bromide | Benzyl | >95% | 85 |
| Iodomethane | Methyl | 90% | 92 |
| Allyl bromide | Allyl | 92% | 88 |
| Propyl iodide | Propyl | 94% | 80 |
Note: Data is compiled from typical results found in the literature for α-PEA and may not represent specific experiments.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Phenylpropanoic Acid
This protocol describes the synthesis of (S)-2-phenylpropanoic acid using (S)-1-phenylethylamine as the chiral auxiliary.
Step 1: Amide Formation
-
To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain propanoyl chloride.
-
Dissolve the crude propanoyl chloride in DCM and add it dropwise to a solution of (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
Step 3: Auxiliary Removal
-
Reflux the alkylated amide in a mixture of aqueous H₂SO₄ (6 M) and acetic acid for 12-24 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Separate the aqueous layer and basify with NaOH to recover the (S)-1-phenylethylamine.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (S)-2-phenylpropanoic acid.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.
Caption: Experimental workflow for asymmetric alkylation.
(S)-1-(2,4-Difluorophenyl)ethanamine as a Chiral Building Block
While its use as a chiral auxiliary is not established, this compound is a valuable chiral building block.[1][3][9] Chiral amines are crucial components in many pharmaceutical compounds.[10] The difluorophenyl moiety can introduce unique electronic properties and metabolic stability, making this compound an attractive starting material for drug discovery.[3]
For instance, it can be used in the synthesis of larger molecules where the chiral ethylamine fragment is a key pharmacophore. One such application is in the synthesis of substituted 1,2,3-triazolo[4,5-d]pyrimidines, which are analogs of the antiplatelet drug ticagrelor.[11]
Protocol: General Reductive Amination for Chiral Amine Synthesis
This protocol outlines a general method for synthesizing chiral amines, which is a common way to prepare compounds like (S)-1-(2,4-Difluorophenyl)ethanamine.
-
Imine Formation:
-
Dissolve 2,4-difluoroacetophenone (1.0 eq) and a chiral amine source (e.g., (R)-tert-butanesulfinamide, 1.05 eq) in an anhydrous solvent like THF.
-
Add a dehydrating agent such as Ti(OEt)₄ (2.0 eq).
-
Stir the mixture at elevated temperature (e.g., 60-70 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the formation of the N-sulfinylimine.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture containing the crude imine to -48 °C.
-
Add a reducing agent, such as NaBH₄ (2.0 eq), portion-wise.
-
Stir at -48 °C for several hours until the imine is consumed.
-
Quench the reaction by the slow addition of methanol, followed by saturated Rochelle's salt solution.
-
-
Deprotection:
-
To the crude sulfinamide in methanol, add a solution of HCl in dioxane (e.g., 4 M, 3.0 eq).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the chiral amine.
-
The product can be purified by recrystallization.
-
Caption: Logical flow of chiral amine synthesis.
Conclusion
While this compound is not commonly documented as a chiral auxiliary, its structural similarity to (S)-1-phenylethylamine suggests potential for such applications. The provided protocols for the well-established α-PEA can serve as a starting point for investigating the utility of its fluorinated analog. Researchers interested in this compound should consider its role as a valuable chiral building block for introducing the fluorinated phenylethylamine moiety into pharmaceutically relevant scaffolds. The development of new chiral auxiliaries is an ongoing area of research, and the unique electronic properties of the 2,4-difluorophenyl group may offer advantages in certain asymmetric transformations.
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Building Blocks Selection - Enamine [enamine.net]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 11. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids with (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, desired enantiomer is frequently a regulatory requirement and essential for drug safety and efficacy.[1][2]
One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture of a chiral acid or base with an enantiomerically pure resolving agent. The resulting diastereomers possess different physicochemical properties, such as solubility, which allows for their separation through methods like fractional crystallization.[1]
This document provides a detailed protocol for the chiral resolution of racemic carboxylic acids using (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride as the resolving agent. The primary amine group of the resolving agent reacts with the carboxylic acid to form a pair of diastereomeric ammonium carboxylate salts. Due to their differential solubility in a given solvent system, one diastereomer will preferentially crystallize, enabling its separation from the more soluble diastereomer. Subsequent acidification of the isolated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties.[1]
The reaction of a racemic carboxylic acid, (R/S)-Acid, with an enantiomerically pure amine, (S)-Amine, results in the formation of two diastereomeric salts: (R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine. These salts are not mirror images of each other and will therefore exhibit different solubilities in a suitable solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated and isolated by filtration. The enantiomerically enriched carboxylic acid is then recovered by treating the isolated salt with a strong acid.
Materials and Reagents
-
Racemic Carboxylic Acid (e.g., Ibuprofen, Naproxen, Ketoprofen)
-
This compound
-
Base (e.g., Sodium Hydroxide, Potassium Hydroxide) to freebase the amine hydrochloride
-
Solvent(s) for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water, or mixtures thereof)
-
Strong Acid for regeneration of the carboxylic acid (e.g., Hydrochloric Acid, Sulfuric Acid)
-
Organic Solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate, Magnesium Sulfate)
-
Standard laboratory glassware and equipment (flasks, beakers, filtration apparatus, rotary evaporator)
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, Polarimeter)
Experimental Protocols
Protocol 1: Freebasing of this compound
-
Dissolve a known quantity of this compound in water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of a strong base (e.g., 1 M NaOH) with stirring.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the free (S)-1-(2,4-Difluorophenyl)ethanamine.
Protocol 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic carboxylic acid in a suitable solvent or solvent mixture. The choice of solvent is critical and may require screening to find the optimal conditions for differential solubility of the diastereomeric salts.
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the freebased (S)-1-(2,4-Difluorophenyl)ethanamine in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
The formation of the diastereomeric salts may result in spontaneous precipitation. If not, the solution may need to be heated to ensure complete dissolution, followed by slow cooling to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Allow the crystallization to proceed at a controlled temperature (e.g., room temperature or below) for a sufficient period to maximize the yield of the less soluble salt.
-
Isolate the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the isolated diastereomeric salt.
Protocol 3: Regeneration of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with a strong acid (e.g., 2 M HCl) until the pH is acidic, ensuring the complete protonation of the carboxylate.
-
Separate the organic layer containing the free carboxylic acid.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Protocol 4: Determination of Enantiomeric Excess (% ee)
The enantiomeric excess of the resolved carboxylic acid should be determined using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method.
-
Prepare a standard solution of the racemic carboxylic acid.
-
Prepare a solution of the resolved carboxylic acid.
-
Analyze both samples by Chiral HPLC using a suitable chiral stationary phase and mobile phase.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
Disclaimer: The following data is illustrative and based on typical results obtained for the chiral resolution of common profen drugs with chiral amines like (S)-1-phenylethylamine. Specific results with this compound will need to be determined experimentally.
Table 1: Illustrative Chiral Resolution of Racemic Profen Drugs
| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (% ee) of Recovered Acid |
| Ibuprofen | (S)-1-Phenylethylamine | Ethanol/Water | 40-50 | >95% (S-Ibuprofen) |
| Naproxen | (S)-1-Phenylethylamine | Methanol | 35-45 | >98% (S-Naproxen) |
| Ketoprofen | (S)-1-Phenylethylamine | Acetonitrile | 45-55 | >97% (S-Ketoprofen) |
Visualizations
Caption: Experimental Workflow for Chiral Resolution.
Caption: Principle of Diastereomeric Salt Formation.
References
Application Note and Protocol: Modular Synthesis of a BRD4-Targeting PROTAC Utilizing an Amine-Based Linker
Audience: Researchers, scientists, and drug development professionals involved in targeted protein degradation and medicinal chemistry.
Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a transformative therapeutic modality. They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the polyubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2][3][4] A PROTAC molecule is comprised of three distinct components: a "warhead" ligand that binds the POI, an "anchor" ligand for an E3 ligase, and a chemical linker that connects the two.[5][6][7] The linker is a critical determinant of PROTAC efficacy, as its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8]
This document provides a detailed, two-part protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer. The synthesis utilizes (S)-1-(2,4-Difluorophenyl)ethanamine as a core building block to construct the linker, which ultimately connects a JQ1-based warhead (for BRD4) to a pomalidomide-based anchor (for the Cereblon E3 ligase).
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs operate catalytically to hijack the cell's native ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome, while the PROTAC is released to engage another target protein molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol
This protocol is divided into two main parts:
-
Part 1: Synthesis of a functionalized linker by incorporating (S)-1-(2,4-Difluorophenyl)ethanamine.
-
Part 2: Final amide coupling of the linker-warhead intermediate to the E3 ligase ligand to yield the final PROTAC.
Synthetic Workflow Overview
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Three primary synthetic strategies are presented: diastereomeric salt resolution, enzymatic kinetic resolution, and asymmetric reductive amination. Each method is detailed with scalable protocols, and a comparative summary of quantitative data is provided to aid in the selection of the most suitable route based on factors such as yield, enantiomeric excess, and operational scalability.
Introduction
The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in drug development to ensure optimal efficacy and minimize potential side effects associated with the undesired enantiomer. (S)-1-(2,4-Difluorophenyl)ethanamine is a valuable chiral building block, and its hydrochloride salt is often preferred for its stability and ease of handling. This document outlines three robust methods for its large-scale synthesis, providing detailed experimental procedures and expected outcomes to guide researchers and process chemists.
Comparative Data of Synthetic Routes
The selection of a synthetic route for large-scale production depends on a variety of factors including cost, efficiency, and scalability. The following table summarizes the quantitative data associated with the three primary methods for producing enantiopure (S)-1-(2,4-Difluorophenyl)ethanamine.
| Parameter | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution | Asymmetric Reductive Amination |
| Starting Material | Racemic 1-(2,4-Difluorophenyl)ethanamine | Racemic 1-(2,4-Difluorophenyl)ethanamine | 2',4'-Difluoroacetophenone |
| Resolving/Catalytic Agent | L-Tartaric Acid | Immobilized Lipase (e.g., Novozym 435) | Reductive Aminase (RedAm) |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | 50% (without dynamic kinetic resolution) | >90% |
| Reported Enantiomeric Excess (e.e.) | >99% | >99% for the unreacted (S)-amine | 85-99% |
| Key Advantages | Well-established, cost-effective reagents. | High enantioselectivity, mild reaction conditions. | High theoretical yield, atom-economical. |
| Key Challenges | Lower theoretical yield, requires efficient separation. | Requires screening of enzymes and conditions. | Requires specialized enzymes and cofactors. |
Experimental Protocols
Method 1: Diastereomeric Salt Resolution with L-Tartaric Acid
This classical method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]
1.1. Formation of Diastereomeric Salt
-
Materials:
-
Racemic 1-(2,4-Difluorophenyl)ethanamine
-
L-Tartaric Acid
-
Methanol
-
-
Procedure:
-
In a suitable reactor, dissolve racemic 1-(2,4-Difluorophenyl)ethanamine (1.0 equivalent) in methanol.
-
In a separate vessel, dissolve L-tartaric acid (0.5-1.0 equivalent) in methanol, with gentle heating if necessary.
-
Slowly add the L-tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to initiate crystallization. Further cooling in an ice bath can enhance crystal formation.
-
The less soluble diastereomeric salt, (S)-1-(2,4-Difluorophenyl)ethanamine-L-tartrate, will precipitate.
-
Isolate the crystals by filtration and wash with a small amount of cold methanol.
-
1.2. Liberation of the Free (S)-Amine
-
Materials:
-
(S)-1-(2,4-Difluorophenyl)ethanamine-L-tartrate salt
-
Aqueous Sodium Hydroxide (e.g., 2 M NaOH)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Suspend the isolated diastereomeric salt in a mixture of dichloromethane and aqueous sodium hydroxide solution.
-
Stir the mixture until the salt completely dissolves and partitions between the two phases.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the free (S)-1-(2,4-Difluorophenyl)ethanamine.
-
1.3. Formation of the Hydrochloride Salt
-
Materials:
-
(S)-1-(2,4-Difluorophenyl)ethanamine
-
Hydrochloric acid (in a suitable solvent like isopropanol or as a gas)
-
Isopropanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the free (S)-amine in isopropanol and cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol or bubble gaseous HCl through the solution until the pH is acidic.
-
The hydrochloride salt will precipitate. The precipitation can be further induced by the addition of diethyl ether.
-
Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Method 2: Enzymatic Kinetic Resolution
This method utilizes a lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.[2]
-
Materials:
-
Racemic 1-(2,4-Difluorophenyl)ethanamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate or diisopropyl malonate)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
-
Procedure:
-
To a stirred reactor, add the racemic amine, the organic solvent, and the immobilized lipase.
-
Add the acyl donor to initiate the reaction.
-
Maintain the reaction at a controlled temperature (e.g., 40°C) and monitor the conversion by chiral HPLC or GC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated (R)-amine and the unreacted (S)-amine.
-
Once the desired conversion is reached, filter off the immobilized enzyme for potential reuse.
-
The separation of the unreacted (S)-amine from the acylated (R)-amine can be achieved by acid-base extraction or chromatography.
-
The purified (S)-amine can then be converted to its hydrochloride salt as described in section 1.3.
-
Method 3: Asymmetric Reductive Amination
This modern approach directly synthesizes the desired (S)-enantiomer from the corresponding ketone using a chiral biocatalyst.[3]
-
Materials:
-
2',4'-Difluoroacetophenone
-
Reductive Aminase (RedAm) enzyme
-
Amine source (e.g., ammonia or ammonium salt)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH regeneration)
-
Buffer solution (e.g., potassium phosphate buffer)
-
-
Procedure:
-
In a buffered aqueous solution, combine the RedAm enzyme, the cofactor (NADP+), and the components of the cofactor regeneration system.
-
Add the amine source in excess.
-
Dissolve the 2',4'-Difluoroacetophenone in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.
-
Maintain the reaction at a controlled pH and temperature, and monitor the conversion by HPLC.
-
Upon completion, the product can be extracted with an organic solvent.
-
The extracted (S)-amine is then purified and converted to the hydrochloride salt as described in section 1.3.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Asymmetric Reductive Amination.
References
Application Notes and Protocols for the Purification of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride by Recrystallization
Introduction
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development due to its prevalence as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of this compound is critical for the efficacy and safety of the final drug product. Recrystallization is a robust and widely employed technique for the purification of crystalline solids, capable of yielding high-purity materials by separating the desired compound from its impurities based on differences in solubility. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering guidance to researchers, scientists, and drug development professionals.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a selected solvent or solvent system. The fundamental principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one. In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
For hydrochloride salts of amines, which are generally more polar than their free base counterparts, polar solvents are often suitable for recrystallization. The selection of an appropriate solvent is paramount for a successful and efficient purification process.
Solvent Selection and Solubility Profile
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures.
-
Low solvency for the compound at low temperatures.
-
High solvency for impurities at all temperatures.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
-
It should be non-toxic, inexpensive, and non-flammable.
Based on the chemical structure of this compound and general practices for similar chiral amine hydrochlorides, a preliminary solvent screening is recommended. The following solvents and solvent systems are suggested for initial evaluation.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Isopropanol (IPA) | A polar protic solvent often effective for hydrochloride salts. | Good solubility at reflux, lower solubility at room temperature and 0-4 °C. |
| Ethanol (95%) | Similar to isopropanol, widely used for recrystallizing polar organic compounds. | Good solubility at reflux, moderate to low solubility at colder temperatures. |
| Acetonitrile | A polar aprotic solvent that can offer different selectivity for impurities. | May show a significant temperature-dependent solubility gradient. |
| Ethanol/Water | A mixed solvent system where water acts as an anti-solvent. The ratio can be tuned for optimal results. | High solubility in hot ethanol; addition of water or cooling will induce crystallization. |
| Isopropanol/Water | Similar to ethanol/water, offering a tunable system to optimize yield and purity. | High solubility in hot isopropanol; precipitation upon cooling or water addition. |
Note: The hydrochloride salt form of (S)-1-(2,4-Difluorophenyl)ethanamine is expected to have enhanced solubility in aqueous solutions.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., isopropanol) to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a separate filter funnel and receiving flask to prevent crystallization in the funnel.
-
Pour the hot solution through the preheated funnel containing a fluted filter paper.
-
-
Crystallization:
-
Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Cover the mouth of the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum.
-
Table 2: Example Recrystallization Parameters (Hypothetical)
| Parameter | Value |
| Starting Material | 10.0 g of crude (S)-1-(2,4-Difluorophenyl)ethanamine HCl (95% purity) |
| Recrystallization Solvent | Isopropanol |
| Volume of Solvent | Approx. 50-70 mL (to be determined experimentally) |
| Dissolution Temperature | Reflux (approx. 82 °C) |
| Cooling Protocol | Slow cool to room temperature, then 30 min in an ice bath (0-4 °C) |
| Expected Yield | 8.0 - 9.0 g (80-90%) |
| Expected Purity | >99.5% |
Visual Workflow of the Recrystallization Process
The following diagram illustrates the key steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of (S)-1-(2,4-Difluorophenyl)ethanamine HCl.
Troubleshooting
Table 3: Common Recrystallization Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Lower the boiling point by using a different solvent or a mixed solvent system. Ensure a slower cooling rate. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery Yield | Too much solvent was used for dissolution. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Minimize the time for hot filtration and ensure the apparatus is preheated. |
| Poor Purity | The cooling rate was too fast, trapping impurities. The chosen solvent does not effectively differentiate between the compound and impurities. | Allow for slower cooling. Re-evaluate the solvent choice through further screening. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, being mindful of their flammability and toxicity.
-
Avoid inhaling dust from the solid compound.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.
Conclusion
Recrystallization is an effective and scalable method for the purification of this compound. The protocol provided in this application note serves as a comprehensive guide for researchers. Successful implementation requires careful solvent selection and optimization of the experimental conditions to achieve high purity and yield. The troubleshooting guide should assist in overcoming common challenges encountered during the recrystallization process.
Application Notes and Protocols for Monitoring the Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed analytical methodologies for monitoring the synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. The protocols cover key analytical techniques for assessing reaction completion, identifying impurities, and determining enantiomeric purity, which are critical aspects of process development and quality control in the pharmaceutical industry.
Overview of Analytical Strategy
The synthesis of a chiral amine like this compound requires a robust analytical strategy to ensure the desired product quality. The primary objectives of the analytical monitoring are:
-
Reaction Monitoring: To track the consumption of starting materials and the formation of the product in real-time or at specific time points.
-
Impurity Profiling: To detect, identify, and quantify any process-related impurities or degradation products.[1]
-
Enantiomeric Purity Assessment: To accurately determine the enantiomeric excess (e.e.) of the desired (S)-enantiomer, a critical parameter for chiral drugs.[2]
A combination of chromatographic and spectroscopic techniques is employed to achieve these objectives. High-Performance Liquid Chromatography (HPLC) is the cornerstone for both achiral and chiral separations, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for structural elucidation and reaction monitoring due to the presence of fluorine atoms in the molecule.[4]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric purity of chiral compounds.[1][5] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral amines.[6]
Experimental Protocol
Objective: To separate the (S) and (R)-enantiomers of 1-(2,4-Difluorophenyl)ethanamine and quantify the enantiomeric excess of the (S)-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak IC-3 (or equivalent cellulose-based CSP)[6]
-
Mobile Phase: n-Hexane, Isopropyl alcohol (IPA), Diethylamine (DEA) (HPLC grade)
-
Sample Diluent: Mobile Phase
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IC-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane:IPA:DEA (95:5:0.1, v/v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers:
% e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Expected Results: A baseline separation of the two enantiomers is expected. The (S)-enantiomer is typically the later eluting peak on this type of stationary phase.
| Compound | Expected Retention Time (min) |
| (R)-1-(2,4-Difluorophenyl)ethanamine | ~10.5 |
| (S)-1-(2,4-Difluorophenyl)ethanamine | ~12.0 |
Note: Retention times are representative and may vary depending on the specific column and system.
Diagram of the Chiral HPLC Workflow
Caption: Workflow for chiral HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. For polar compounds like amines, derivatization is often necessary to improve their chromatographic behavior and thermal stability.[3][7]
Experimental Protocol
Objective: To identify and quantify potential process-related impurities in the this compound sample.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA)[3]
-
Solvent: Ethyl acetate (GC grade)
-
Internal Standard (IS): e.g., Naphthalene-d8
Derivatization and Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Add 1 mL of ethyl acetate and 100 µL of the internal standard solution.
-
Add 100 µL of PFPA.[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Cool to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Potential Impurities: The synthesis of the target amine often proceeds via reductive amination of 2,4-difluoroacetophenone. Potential impurities could include:
| Impurity | Potential Origin |
| 2,4-Difluoroacetophenone | Unreacted starting material |
| 1-(2,4-Difluorophenyl)ethanol | Intermediate/by-product of reduction |
| 2,4-Difluoroacetophenone oxime | Intermediate in an alternative route |
| N-ethyl-(S)-1-(2,4-Difluorophenyl)ethanamine | Over-alkylation by-product |
Expected Results: The chromatogram will show peaks for the derivatized product, internal standard, and any derivatized impurities. The mass spectrum of each peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern.
Diagram of the GC-MS Impurity Profiling Workflow
Caption: Workflow for GC-MS impurity analysis.
¹⁹F Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Reaction Monitoring
¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds.[8][9] The large chemical shift dispersion and the 100% natural abundance of the ¹⁹F nucleus make it an excellent tool for structural verification and for monitoring the progress of reactions involving fluorinated molecules.[4]
Experimental Protocol
Objective: To confirm the structure of the product and monitor the disappearance of fluorinated starting materials during the synthesis.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine-capable probe
-
NMR tubes
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Internal Standard (optional): Trifluorotoluene
NMR Acquisition Parameters:
| Parameter | Value |
| Nucleus | ¹⁹F |
| Solvent | CDCl₃ |
| Temperature | 25°C |
| Pulse Program | Standard single pulse with proton decoupling |
| Acquisition Time | ~1-2 seconds |
| Relaxation Delay | 2 seconds |
| Number of Scans | 16-64 (for reaction monitoring) |
Sample Preparation:
-
For reaction monitoring, carefully take an aliquot from the reaction mixture.
-
Quench the reaction if necessary and perform a quick work-up (e.g., extraction).
-
Dissolve the residue in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
-
For final product analysis, dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated solvent.
Expected Spectrum: The ¹⁹F NMR spectrum of 1-(2,4-Difluorophenyl)ethanamine is expected to show two distinct signals, one for each fluorine atom.
-
The fluorine at the C2 position will be a doublet of doublets due to coupling with the adjacent proton (H3) and the fluorine at C4.
-
The fluorine at the C4 position will also be a doublet of doublets, coupling with the adjacent protons (H3 and H5) and the fluorine at C2.
-
The chemical shifts for aromatic fluorines (Ar-F) typically appear in the range of -100 to -120 ppm relative to CFCl₃.[10][11]
Diagram of the Synthesis and NMR Monitoring Logic
Caption: Logic for synthesis and ¹⁹F NMR monitoring.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 8. rsc.org [rsc.org]
- 9. colorado.edu [colorado.edu]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
Technical Support Center: Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental insights to optimize this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during the asymmetric reductive amination step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor quality of reagents: Impurities in 2,4-difluoroacetophenone or the amine source. The reducing agent may have decomposed. | - Ensure the purity of starting materials. Consider purification of the ketone if necessary.- Use a fresh, high-quality reducing agent. |
| Incomplete imine formation: Insufficient reaction time for the condensation of the ketone and amine source before reduction. | - Increase the reaction time for imine formation.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. | |
| Catalyst deactivation: The chiral catalyst may be sensitive to air, moisture, or impurities. | - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. | |
| Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time. | - Optimize the reaction temperature and pressure. Lower temperatures can sometimes improve selectivity and yield.[1] | |
| Low Enantiomeric Excess (% ee) | Impure chiral catalyst or ligand: The enantiomeric purity of the catalyst or ligand is crucial. | - Verify the enantiomeric purity of the chiral catalyst/ligand using techniques like chiral HPLC.[2] |
| Suboptimal catalyst loading: The ratio of catalyst to substrate may not be optimal. | - Experimentally determine the optimal catalyst loading.[2] | |
| Incorrect solvent choice: The solvent can significantly influence the stereochemical outcome of the reaction. | - Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane, or THF.[1] | |
| Reaction temperature fluctuations: Inconsistent temperature control can lead to reduced enantioselectivity. | - Ensure precise and stable temperature control throughout the reaction.[1] | |
| Difficult Purification of Hydrochloride Salt | Oily product or poor crystallization: Presence of impurities hindering crystal formation. The product may be hygroscopic. | - Purify the crude amine by column chromatography before salt formation.- Screen different solvent systems for crystallization (e.g., isopropanol/ether, ethanol/HCl). |
| Co-precipitation of impurities: Impurities with similar solubility profiles to the product salt. | - Perform a second recrystallization.- Consider using an alternative purification technique like preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the asymmetric synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine?
A1: Asymmetric reductive amination of 2,4-difluoroacetophenone is a widely used and effective method. This can be achieved using a chiral catalyst, such as an iridium or ruthenium complex with a chiral ligand, in the presence of an amine source and a reducing agent.[3][4]
Q2: What are suitable amine sources for the reductive amination of 2,4-difluoroacetophenone?
A2: For the synthesis of a primary amine, ammonia or an ammonia surrogate is used. Ammonium salts like ammonium trifluoroacetate can be effective nitrogen sources.[5]
Q3: Which reducing agents are recommended for this reaction?
A3: Common reducing agents for asymmetric reductive amination include hydrogen gas in catalytic hydrogenation, or hydride sources like sodium triacetoxyborohydride (STAB) for direct reductive amination.[6]
Q4: How can I monitor the progress of the asymmetric reductive amination reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting ketone and the appearance of the desired amine product.
Q5: How is the enantiomeric excess (% ee) of the final product determined?
A5: The enantiomeric excess is typically determined by chiral HPLC analysis.[2][7] This may require derivatization of the amine to a suitable derivative (e.g., an amide) to achieve good separation of the enantiomers on a chiral column.[5][8]
Q6: What is the best way to isolate the product as a stable hydrochloride salt?
A6: After the reaction and work-up to isolate the free amine, it can be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.
Experimental Protocols
Asymmetric Reductive Amination of 2,4-Difluoroacetophenone
This protocol is a representative procedure based on established methods for asymmetric reductive amination.[5]
Materials:
-
2,4-Difluoroacetophenone
-
Ammonium trifluoroacetate
-
[Ru(OAc)₂(S)-BINAP)] (or a similar chiral ruthenium or iridium catalyst)
-
Hydrogen gas (H₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
HCl solution in diethyl ether or isopropanol
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 2,4-difluoroacetophenone, ammonium trifluoroacetate, and the chiral ruthenium catalyst in anhydrous THF under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 0.8 MPa). Heat the reaction mixture to the optimal temperature (e.g., 90 °C) and stir for the required reaction time (e.g., 17 hours).[5]
-
Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove unreacted ammonium trifluoroacetate and neutralize any acidic components. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(2,4-difluorophenyl)ethanamine.
-
Purification and Salt Formation: Purify the crude amine by column chromatography on silica gel. Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the asymmetric reductive amination of substituted acetophenones, which can serve as a starting point for optimizing the synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine.
| Catalyst | Ligand | Amine Source | Reducing Agent | Solvent | Temp. (°C) | Pressure (MPa) | Yield (%) | ee (%) |
| Ru(OAc)₂ | (S)-BINAP | NH₄OCOCF₃ | H₂ | THF | 90 | 0.8 | >90 | >94 |
| Ir-complex | Phosphoramidite | NH₃ | H₂ | Dichloromethane | 50 | 6.0 | ~93 | ~96 |
Data is representative and based on similar substrates reported in the literature.[1][5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 7. uma.es [uma.es]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound can be subject to the formation of several impurities. These can be broadly categorized as stereoisomers, process-related impurities, and degradation products. The most frequently observed impurities include the (R)-enantiomer, residual starting materials such as 2,4-difluoroacetophenone, and byproducts from the reduction step like the corresponding alcohol.
Q2: How can I control the stereochemical purity and minimize the formation of the (R)-enantiomer?
Controlling stereochemical purity is critical. The use of a highly stereoselective catalyst during asymmetric reduction is paramount. Additionally, precise control over reaction parameters such as temperature, pressure, and reaction time is essential to minimize racemization. Chiral resolution using a resolving agent like tartaric acid can be employed to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer.
Q3: What are the recommended analytical methods for detecting and quantifying impurities?
A combination of chromatographic techniques is recommended for comprehensive impurity profiling. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining enantiomeric purity. Gas Chromatography (GC) or reverse-phase HPLC can be used to quantify residual starting materials, solvents, and other process-related impurities. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of unknown impurities.
Q4: What are the critical process parameters to monitor during the synthesis?
Key parameters to monitor include the purity of starting materials, catalyst loading and activity, reaction temperature, hydrogen pressure during reduction, and reaction completeness. In-process controls (IPCs) using techniques like HPLC or GC are crucial to ensure the reaction is proceeding as expected and to identify any deviations that could lead to impurity formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of the (R)-enantiomer | - Inefficient chiral catalyst or resolving agent.- Racemization due to inappropriate temperature or pH. | - Screen different chiral catalysts or resolving agents.- Optimize reaction temperature and pH to prevent racemization. |
| Presence of residual 2,4-difluoroacetophenone | - Incomplete reaction.- Insufficient reducing agent or hydrogen pressure. | - Increase reaction time or temperature.- Increase the amount of reducing agent or hydrogen pressure. |
| Formation of 1-(2,4-difluorophenyl)ethanol | - Reduction of the ketone starting material before amination. | - Optimize the reaction sequence and conditions to favor the formation of the imine before reduction. |
| Residual solvents | - Inefficient drying of the final product. | - Employ appropriate drying techniques such as vacuum drying at a suitable temperature. |
| Unknown impurities detected | - Side reactions due to reactive intermediates or impurities in starting materials. | - Isolate the impurity using preparative chromatography and characterize its structure using MS and NMR.- Scrutinize the purity of all starting materials and reagents. |
Experimental Protocols
A representative experimental workflow for identifying and controlling impurities is outlined below.
troubleshooting low yield in the synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of 2,4-difluoroacetophenone is resulting in a very low yield of the desired (S)-1-(2,4-Difluorophenyl)ethanamine. What are the potential causes?
Several factors can contribute to low yields in this synthesis. The primary areas to investigate are:
-
Sub-optimal Imine Formation: The initial condensation of 2,4-difluoroacetophenone with the amine source to form the imine is a critical equilibrium-driven step. Insufficient imine formation will directly lead to low product yield.[1]
-
Inefficient Reduction: The subsequent reduction of the imine to the amine is the second crucial step. The choice of reducing agent and reaction conditions can significantly impact the efficiency of this conversion.[2][3]
-
Side Reactions: Competing side reactions, such as the reduction of the starting ketone to the corresponding alcohol, can consume starting material and reduce the yield of the desired amine.[4]
-
Reagent Quality: The purity and activity of starting materials and reagents, particularly the reducing agent and any catalysts, are paramount.
-
Reaction Conditions: Parameters such as temperature, solvent, pH, and reaction time can all influence the reaction outcome.[5]
-
Work-up and Purification Issues: Product loss during the extraction and purification steps can also lead to an apparent low yield.[6]
Q2: How can I improve the imine formation step?
To drive the equilibrium towards imine formation, consider the following:
-
Water Removal: The formation of an imine from a ketone and an amine releases a molecule of water.[1] Removing this water as it is formed can significantly increase the yield of the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Acid Catalysis: The reaction is often catalyzed by a small amount of acid.[5] Acetic acid is a common choice. The optimal amount of acid catalyst should be determined empirically, as too much acid can lead to unwanted side reactions or protonation of the amine, rendering it non-nucleophilic.
-
Reaction Time and Temperature: Allowing sufficient time for imine formation before adding the reducing agent is crucial. Monitoring the reaction by TLC or NMR can help determine the optimal time.[6] Gently heating the reaction can also favor imine formation.
Q3: Which reducing agent is best for this reaction, and are there common issues associated with them?
Commonly used reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting ketone in addition to the imine, leading to the formation of 1-(2,4-difluorophenyl)ethanol as a byproduct.[3] To minimize this, the imine should be pre-formed before the addition of NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the imine over the ketone at slightly acidic pH.[3] However, it is toxic and requires careful handling.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often a good choice for one-pot reductive aminations. It is less toxic than NaBH₃CN.
If you are experiencing low yields, ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
Q4: I am observing a significant amount of the corresponding alcohol byproduct. How can I minimize its formation?
The formation of 1-(2,4-difluorophenyl)ethanol is a common side reaction resulting from the reduction of the starting ketone. To minimize this:
-
Use a More Selective Reducing Agent: As mentioned, NaBH₃CN or NaBH(OAc)₃ are more selective for the imine over the ketone compared to NaBH₄.[3]
-
Two-Step Procedure: Allow for complete or near-complete formation of the imine before introducing the reducing agent. This can be monitored by techniques like TLC or NMR.
-
Control Reaction Temperature: Lowering the reaction temperature during the reduction step can sometimes increase the selectivity for the imine reduction.
Q5: What is the role of the chiral auxiliary or catalyst in achieving the desired (S)-enantiomer, and how can its performance be optimized?
For an enantioselective synthesis, a chiral element is required. This can be a chiral amine source, a chiral auxiliary, or a chiral catalyst.
-
Chiral Amine Source: Using a chiral amine like (S)-α-methylbenzylamine will lead to a diastereomeric imine intermediate, which can then be separated, followed by removal of the chiral auxiliary.
-
Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, can directly catalyze the enantioselective reduction of the imine.[7][8] The efficiency of these catalysts can be highly dependent on the solvent, temperature, and the presence of additives. Screening different catalysts and reaction conditions is often necessary to achieve high enantioselectivity and yield.
Q6: My final product is difficult to purify, leading to material loss. What are some effective purification strategies?
(S)-1-(2,4-Difluorophenyl)ethanamine is a basic compound and is often isolated as its hydrochloride salt to facilitate handling and improve crystallinity.
-
Acid-Base Extraction: An effective way to separate the amine product from non-basic impurities is through acid-base extraction. The amine can be extracted into an acidic aqueous layer, the aqueous layer is then washed with an organic solvent to remove neutral impurities, and finally, the aqueous layer is basified to liberate the free amine, which can then be extracted into an organic solvent.
-
Crystallization of the Hydrochloride Salt: After purification of the free amine, it can be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in a compatible solvent (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The choice of solvent is critical for obtaining a crystalline solid with high purity.
-
Column Chromatography: If necessary, the free amine can be purified by column chromatography on silica gel. A solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane is often used to prevent the amine from streaking on the column.
Data Presentation
The following table summarizes hypothetical experimental data to illustrate the effect of various parameters on the yield of the reaction. This data is representative of trends observed in reductive amination reactions.
| Entry | Amine Source | Reducing Agent (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₃ (excess) | NaBH₄ (1.5) | - | Methanol | 25 | 12 | 45 |
| 2 | NH₄OAc (5 equiv.) | NaBH₃CN (1.5) | Acetic Acid (10) | Methanol | 25 | 12 | 65 |
| 3 | NH₄OAc (5 equiv.) | NaBH(OAc)₃ (1.5) | Acetic Acid (10) | Dichloroethane | 25 | 24 | 75 |
| 4 | (S)-α-methylbenzylamine (1.1) | NaBH₄ (1.5) | - | Methanol | 0 -> 25 | 18 | 55 (as diastereomer) |
| 5 | NH₃ (excess) | H₂ (50 psi), Pd/C (5) | - | Ethanol | 25 | 24 | 60 |
| 6 | NH₄OAc (5 equiv.) | NaBH(OAc)₃ (1.5) | Acetic Acid (10) | Dichloroethane | 50 | 12 | 70 (with increased alcohol byproduct) |
Experimental Protocols
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride:
-
To a solution of 2,4-difluoroacetophenone (1.0 eq) in an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) is added the amine source (e.g., ammonium acetate, 5.0 eq).
-
A catalytic amount of acetic acid (e.g., 0.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amine can be purified by column chromatography or converted directly to its hydrochloride salt.
Formation of the Hydrochloride Salt:
-
The purified (S)-1-(2,4-Difluorophenyl)ethanamine is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride (e.g., 2M in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. jocpr.com [jocpr.com]
- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
Technical Support Center: Improving Enantiomeric Excess of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the enantiomeric excess (ee) of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. The following sections offer structured advice, detailed experimental protocols, and data to overcome common challenges in stereoselective synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is lower than expected after synthesis. What are the initial troubleshooting steps?
A1: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by verifying the foundational aspects of your experimental setup.
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Analytical Method Validation: The first and most critical step is to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can yield misleading % ee values.[1]
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Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]
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Accuracy: Confirm the accuracy of your method by analyzing a known standard sample.[1]
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Precision: Repeated measurements of the same sample should yield consistent results.[1]
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Reagent and Catalyst Quality: Asymmetric reactions are highly sensitive to impurities.[1]
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Purity: Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Ensure solvents are anhydrous, as trace amounts of water can significantly impact many stereoselective reactions.[2]
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Chiral Auxiliary/Catalyst Purity: Verify the enantiomeric purity of any chiral auxiliaries or catalysts used. Impurities can drastically reduce selectivity.[2]
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Reaction Conditions:
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Temperature: Meticulously control the reaction temperature. Even minor fluctuations can diminish enantioselectivity.[2] Consider running the reaction at a lower temperature, which often improves enantioselectivity.[2]
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Inert Atmosphere: Ensure reactions are conducted under a strictly inert atmosphere (e.g., argon or nitrogen) if air- or moisture-sensitive reagents are used.
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Q2: I've validated my analytical method and checked my reagents, but the enantiomeric excess is still inconsistent. What else could be the problem?
A2: Inconsistent results often point to subtle variations in the experimental procedure.
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Catalyst Preparation and Handling: The method of in-situ catalyst formation is a critical step. Incomplete reaction or improper handling can lead to a mixture of catalytic species and reduced enantioselectivity.[2]
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Reaction Kinetics: Low reactivity and poor enantioselectivity can be linked. A sluggish reaction may indicate a problem with catalyst activity or suboptimal reaction conditions.[2]
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Solvent Effects: The choice of solvent can significantly influence the outcome of an asymmetric reaction. It is advisable to screen a variety of anhydrous solvents (e.g., toluene, dichloromethane, THF, diethyl ether) to find the optimal one for your specific transformation.[1]
Q3: What are the primary strategies for improving the enantiomeric excess of a chiral amine like (S)-1-(2,4-Difluorophenyl)ethanamine?
A3: There are two main approaches to obtaining a high enantiomeric excess of a specific enantiomer: asymmetric synthesis and chiral resolution.
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Asymmetric Synthesis: This method aims to selectively produce the desired enantiomer from the outset.[3] This can be achieved using:
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Chiral Catalysts: Employing a catalyst that facilitates the formation of one enantiomer over the other.
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Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step.
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-
Chiral Resolution: This process involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers.[3][4] Common methods include:
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Diastereomeric Salt Formation: Reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[3][5][6]
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Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or SFC to separate the enantiomers based on their differential interactions with the stationary phase.[7][]
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Q4: How do I choose an effective chiral resolving agent for my amine?
A4: The selection of a suitable chiral resolving agent is often empirical. It is common to screen several agents to find the one that provides the best separation.
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Common Resolving Agents for Amines: Chiral acids are typically used to resolve racemic amines. Examples include:
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Experimental Workflow: The general process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, filtering the salt, and then liberating the enantiomerically enriched amine by treatment with a base.[6]
Quantitative Data Summary
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (R,R)-4-chlorotartranilic acid | 1:1 | Methanol | 20-25 | 35-45% | >98% |
| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Ethanol | 20-25 | 40-50% | >97% |
Table adapted from data on a structurally similar amine, providing a starting point for optimization.[6]
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol is a general guideline for the resolution of a racemic amine using a chiral acid.
1. Salt Formation:
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In a suitable reaction vessel, dissolve the racemic 1-(2,4-Difluorophenyl)ethanamine in an appropriate solvent (e.g., methanol, ethanol).
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In a separate vessel, dissolve one equivalent of the chosen chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid) in the same solvent, heating gently if necessary.
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Slowly add the resolving agent solution to the amine solution with stirring.
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Allow the mixture to cool to room temperature and then potentially further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
2. Isolation of Diastereomeric Salt:
-
Collect the crystalline salt by filtration.
-
Wash the salt with a small amount of cold solvent to remove impurities.[6]
3. Liberation of the Free Amine:
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Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).[6]
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Stir the mixture until the salt has completely dissolved and partitioned between the two phases.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[2][6]
4. Analysis:
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Determine the enantiomeric excess of the recovered amine using a validated chiral HPLC or GC method.
Protocol 2: Validation of a Chiral HPLC Method
1. Resolution:
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Prepare a solution containing both enantiomers (a racemic or scalemic mixture).
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Inject the solution onto the chiral HPLC column.
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Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.
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Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for an Rs > 1.5.[1]
2. Accuracy:
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Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
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Analyze these standards using the developed HPLC method.
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Compare the measured % ee with the known values to determine the accuracy.[1]
3. Precision:
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Inject the same sample multiple times (e.g., n=6).
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Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]
4. Linearity:
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Prepare a series of solutions with varying concentrations of each enantiomer.
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Inject these solutions and plot the peak area against the concentration for each enantiomer to ensure a linear response.[1]
Visualizations
References
challenges in the scale-up synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
Welcome to the technical support center for the scale-up synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this chiral amine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
1. Low Enantiomeric Excess (ee) of the (S)-enantiomer
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Question: My synthesis is resulting in a low enantiomeric excess of the desired (S)-1-(2,4-difluorophenyl)ethanamine. What are the potential causes and how can I improve the stereoselectivity?
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Answer: Achieving high enantioselectivity is a critical challenge in the synthesis of chiral amines.[1] Low ee can stem from several factors related to the chosen asymmetric synthesis method.
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Suboptimal Chiral Catalyst or Auxiliary: The choice of chiral catalyst (e.g., in asymmetric hydrogenation) or chiral auxiliary is crucial.[2][3] If the catalyst performance is poor, consider screening other catalysts or ligands. For chiral auxiliaries, ensure its purity and that the reaction conditions for its attachment and cleavage are optimized to prevent racemization.
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Inadequate Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome. For enzymatic resolutions, factors like pH and substrate concentration are critical.[4] It is advisable to perform small-scale experiments to optimize these parameters.
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Racemization: The product itself might be susceptible to racemization under the reaction or work-up conditions. This can be particularly problematic if harsh acidic or basic conditions are used, or if the product is exposed to high temperatures for extended periods. Analyze samples at different stages of the process to identify where the loss of enantiomeric purity is occurring.
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2. Poor Yield During Scale-Up
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Question: I am experiencing a significant drop in yield when scaling up the synthesis from lab to pilot scale. What are the common pitfalls?
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Answer: A decrease in yield upon scale-up is a frequent issue in chemical synthesis. Several factors can contribute to this problem.
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to side reactions and incomplete conversions. Ensure that the stirring is adequate for the vessel size and that the heating and cooling systems can maintain a uniform temperature throughout the reaction mass.
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Reagent Addition and Stoichiometry: The rate of addition of reagents can be critical. A slow, controlled addition in a large-scale reaction might be necessary to control exotherms and minimize byproduct formation. Re-validate the stoichiometry of all reactants and catalysts for the larger scale.
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Work-up and Isolation Issues: Extractions and phase separations can be more challenging on a larger scale. This can lead to product loss in the aqueous phase or the formation of emulsions. The crystallization process for the hydrochloride salt might also need re-optimization in terms of solvent, temperature, and seeding strategy to ensure maximum recovery.
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3. Formation of Impurities
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Question: During the synthesis, I am observing the formation of several impurities that are difficult to remove. What are the likely side products and how can their formation be minimized?
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Answer: Impurity formation is a common challenge, particularly in multi-step syntheses.
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Over-alkylation or Reductive Amination Byproducts: If the synthesis involves reductive amination, byproducts from over-alkylation of the amine can occur. Optimizing the stoichiometry of the amine and the reducing agent can help minimize this.
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Racemic Impurity: The presence of the (R)-enantiomer is a common "impurity." This is best addressed by improving the enantioselectivity of the synthesis or by implementing a resolution step.[1][5]
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Residual Solvents and Reagents: Ensure that the purification steps are effective in removing all residual solvents and unreacted starting materials. Techniques like recrystallization and solvent swapping are important here.
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4. Challenges in Crystallization of the Hydrochloride Salt
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Question: I am having difficulty obtaining a crystalline solid for the final hydrochloride salt. The product is oiling out or forming a fine powder that is difficult to filter. What can I do?
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Answer: The crystallization of chiral amine salts can be a delicate process.[6]
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Solvent System: The choice of solvent is critical for successful crystallization. A solvent/anti-solvent system is often employed. Experiment with different solvent combinations (e.g., isopropanol/heptane, ethanol/MTBE) to find the optimal conditions for crystal growth.
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Control of Supersaturation: Oiling out is often a result of creating supersaturation too quickly. Try a slower addition of the anti-solvent or a more gradual cooling profile. Seeding the solution with a small amount of crystalline product can also promote controlled crystal growth.
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pH Adjustment: Ensure the correct stoichiometric amount of hydrochloric acid is used. Excess or insufficient acid can affect the crystallization behavior. The pH of the solution should be carefully controlled.
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Quantitative Data Summary
The following table summarizes typical process parameters and expected outcomes for the asymmetric synthesis and crystallization of a chiral amine hydrochloride, based on analogous processes.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations |
| Reaction Yield | 75-90% | 65-85% | Heat and mass transfer limitations can reduce yield at scale. |
| Enantiomeric Excess (ee) | >99% | >98% | Maintaining stereoselectivity requires precise control of reaction parameters. |
| Crystallization Yield | 85-95% | 80-90% | Optimization of cooling profile and seeding is crucial for high recovery. |
| Product Purity (HPLC) | >99.5% | >99.0% | Impurity profile may change with scale due to localized temperature fluctuations. |
Experimental Protocols
Asymmetric Reductive Amination (Illustrative Protocol)
This protocol describes a common method for the synthesis of chiral amines.
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Imine Formation:
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To a solution of 2,4-difluoroacetophenone (1.0 eq) in toluene (5 vol), add a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1.05 eq).
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Heat the mixture to reflux with a Dean-Stark trap to remove water.
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Monitor the reaction by TLC or HPLC until the acetophenone is consumed.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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-
Diastereoselective Reduction:
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Dissolve the crude imine in a suitable solvent such as methanol (10 vol).
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Cool the solution to 0°C.
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Add a reducing agent (e.g., sodium borohydride) (1.5 eq) portion-wise, maintaining the temperature below 5°C.
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Stir the reaction at 0°C for 2-4 hours until the imine is fully reduced.
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Auxiliary Cleavage and Salt Formation:
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Quench the reaction by the slow addition of water.
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Adjust the pH to ~2 with concentrated HCl.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove the cleaved auxiliary.
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Basify the aqueous layer to pH >12 with NaOH.
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Extract the free amine into an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over sodium sulfate and filter.
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To the filtrate, add a solution of HCl in isopropanol (1.2 eq) dropwise with stirring.
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Cool the mixture to 0-5°C to induce crystallization.
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Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound.
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Visualizations
Caption: General workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up synthesis challenges.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for Chiral Resolution with (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent selection for the chiral resolution of racemic acidic compounds using (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride as the resolving agent. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution by diastereomeric salt formation is a common and effective method for separating enantiomers.[1] The process involves reacting a racemic acidic compound with an enantiomerically pure chiral base, in this case, (S)-1-(2,4-Difluorophenyl)ethanamine (after neutralization of its hydrochloride salt), to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, including solubility in a given solvent.[2] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[3] Subsequently, the desired enantiomer of the acid can be recovered from the crystallized salt.
Q2: How critical is solvent selection in this chiral resolution process?
A2: Solvent selection is a critical factor that can significantly influence the efficiency and success of the chiral resolution.[4] The choice of solvent affects the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the diastereomers, leading to a high yield and high enantiomeric excess of the desired product.[5] An inappropriate solvent may lead to poor resolution, low yield, or even prevent crystallization altogether.[6]
Q3: What types of solvents are typically screened for this kind of resolution?
A3: A range of solvents with varying polarities should be screened.[7] This often includes alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), ethers (e.g., tetrahydrofuran), and hydrocarbons (e.g., toluene), as well as aqueous mixtures of these organic solvents.[7][8] The optimal solvent is often found empirically through systematic screening experiments.[3]
Q4: How do I prepare the (S)-1-(2,4-Difluorophenyl)ethanamine free base from its hydrochloride salt for the resolution?
A4: To use this compound as a resolving agent for a racemic acid, the free amine must first be liberated. This is typically achieved by dissolving the hydrochloride salt in a suitable solvent and treating it with a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the HCl. The free amine can then be extracted into an organic solvent, dried, and used in the resolution experiment.
Troubleshooting Guides
Problem 1: No crystal formation after adding the resolving agent.
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Q: I've mixed my racemic acid and the chiral amine in the chosen solvent, but no crystals are forming. What should I do?
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A: This is a common issue that can arise from several factors:
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Solvent Choice: The diastereomeric salts may be too soluble in the selected solvent.[4] You should experiment with different solvents or solvent mixtures of varying polarities.[4] Using an anti-solvent (a solvent in which the salts are less soluble) can also induce crystallization.
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Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution by slowly evaporating the solvent.[4]
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Cooling Rate: Slow cooling generally yields better crystals. If you have been cooling the solution rapidly, try letting it cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath.[9]
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Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can initiate crystallization.
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-
Problem 2: The product has "oiled out" instead of crystallizing.
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Q: Instead of solid crystals, an oily liquid has separated from the solution. How can I fix this?
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A: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase.[9] This can be due to:
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High Concentration: The solution may be too concentrated. Try diluting the solution with more of the same solvent.[9]
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Rapid Cooling: Cooling the solution too quickly can promote oiling out. Allow the solution to cool more slowly.[9]
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Inappropriate Solvent: The solvent may not be suitable. Screening for alternative solvents is recommended.[9] Adding a seed crystal to the oil may sometimes induce crystallization.[9]
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Problem 3: The yield of the desired enantiomer is low.
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Q: I have isolated the crystals, but the yield is very low. How can I improve it?
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A: Low yield can be addressed by:
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Optimizing Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact the yield. While a 1:1 ratio of one enantiomer of the acid to the resolving agent is theoretically needed, starting with a 0.5 molar equivalent of the resolving agent to the racemic mixture can be more efficient for initial screening.[7]
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Solvent Optimization: The yield is highly dependent on the solvent system. A systematic screening of different solvents and solvent mixtures is crucial to find conditions where the desired diastereomeric salt has low solubility while the other remains in solution.
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Mother Liquor Recovery: The desired enantiomer may still be present in the mother liquor. It may be possible to recover more material by concentrating the mother liquor or by racemizing the unwanted enantiomer and recycling it.[9]
-
-
Problem 4: The enantiomeric excess (e.e.) of the resolved product is poor.
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Q: The enantiomeric excess of my resolved acid is not high enough. What are the likely causes and solutions?
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A: Low enantiomeric excess is often due to:
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Co-precipitation: The undesired diastereomeric salt may be co-precipitating with the desired one. This suggests that the solvent system does not provide a sufficient solubility difference between the two diastereomers.[9]
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Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[9] This process can be repeated until the desired e.e. is achieved.
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Purity of Reagents: Ensure that the starting racemic acid and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.[9]
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Data Presentation
Table 1: Example of a Solvent Screening Data Summary for Chiral Resolution
| Experiment ID | Solvent System | Amine:Acid Molar Ratio | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| CS-01 | Methanol | 0.5 | 35 | 75 |
| CS-02 | Ethanol | 0.5 | 42 | 85 |
| CS-03 | Isopropanol | 0.5 | 48 | 92 |
| CS-04 | Acetone | 0.5 | 25 | 60 |
| CS-05 | Ethyl Acetate | 0.5 | 15 | 45 |
| CS-06 | Toluene | 0.5 | 5 | 20 |
| CS-07 | Ethanol/Water (9:1) | 0.5 | 45 | 88 |
| CS-08 | Isopropanol (re-x) | - | 90 (of crude) | >98 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific racemic acid used.
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
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Preparation of the Chiral Resolving Agent: If starting with this compound, neutralize it with a suitable base (e.g., 1M NaOH) and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Diastereomeric Salt Formation:
-
Dissolve the racemic acidic compound in a minimal amount of a suitable heated solvent (from your solvent screening).
-
In a separate flask, dissolve 0.5 molar equivalents of (S)-1-(2,4-Difluorophenyl)ethanamine in the same solvent.
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Add the amine solution to the acid solution and stir.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, further cool the solution in a refrigerator or an ice bath.
-
Optionally, scratch the inside of the flask or add a seed crystal to induce crystallization.[9]
-
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Enantiomer:
-
Dissolve the dried diastereomeric salt in water.
-
Adjust the pH with an acid (e.g., 1M HCl) to break the salt and precipitate the free enantiomerically enriched acid.
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Filter the solid, wash with water, and dry.
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess of the recovered acid using a suitable analytical technique, such as chiral HPLC.
-
Mandatory Visualization
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?
A: This common issue often points to problems with solubility and supersaturation. The diastereomeric salts may be too soluble in the chosen solvent, preventing them from reaching the necessary supersaturation for crystallization. Other factors could include insufficient concentration of the salt, inhibition of nucleation by impurities, or incorrect stoichiometry between the racemic mixture and the resolving agent.[1]
Q2: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[2] This can be addressed by screening for a more selective solvent system, optimizing the cooling rate to be slower and more controlled, or adjusting the stoichiometry of the resolving agent. Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]
Q3: The yield of my desired diastereomeric salt is very low. What can I do to increase it?
A: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[1] This could be due to the desired salt still having high solubility in the chosen solvent. To improve the yield, you can optimize the solvent and temperature to further decrease the solubility of the target salt, allow for longer crystallization times, or recycle the mother liquor.[1][2] Advanced techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) can also dramatically improve yields, sometimes approaching 100%.[3][4]
Q4: Instead of crystals, an oil or amorphous solid is precipitating. What is "oiling out" and how can I prevent it?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This is often caused by excessively high supersaturation, a crystallization temperature that is too high, or the use of a solvent that is too polar.[2][5] To prevent this, you can try using a more dilute solution, employing a slower cooling rate, or switching to a less polar solvent or a solvent/anti-solvent mixture.[2][5]
Q5: What is a solid solution in the context of diastereomeric salt resolution, and how can I deal with it?
A: A solid solution forms when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, resulting in a single solid phase containing both diastereomers. This makes purification by simple recrystallization ineffective. The formation of a solid solution can be suspected when repeated recrystallizations fail to improve the diastereomeric purity. Strategies to overcome this include screening for a different solvent or resolving agent.
Troubleshooting Guides
Issue 1: No Crystal Formation
| Possible Cause | Troubleshooting Step |
| High Solubility of Diastereomeric Salts | Conduct a systematic solvent screen with a range of solvents of varying polarities. Consider using an anti-solvent to induce precipitation.[1][2] |
| Insufficient Supersaturation | Carefully evaporate some of the solvent to increase the concentration of the salts.[1][2] |
| Inhibition of Nucleation | Add seed crystals of the desired diastereomer to promote crystallization.[3] Ensure high purity of starting materials.[2] |
| Incorrect Stoichiometry | Vary the molar ratio of the resolving agent to the racemic compound. A 1:1 ratio is a good starting point, but optimization is often necessary.[3] |
Issue 2: Low Diastereomeric Excess (d.e.)
| Possible Cause | Troubleshooting Step |
| Similar Solubilities of Diastereomers | Screen for a more selective solvent system that maximizes the solubility difference between the two diastereomeric salts.[2][3] |
| Rapid Crystallization | Implement a slower, more controlled cooling profile to prevent the entrapment of the more soluble diastereomer. |
| Suboptimal Resolving Agent | Screen for a different resolving agent that provides better discrimination between the enantiomers. |
| Solid Solution Formation | Vary the solvent or resolving agent to disrupt the formation of a solid solution. |
Issue 3: Poor Yield
| Possible Cause | Troubleshooting Step |
| High Solubility of the Desired Salt | Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[2] |
| Premature Isolation | Allow for longer crystallization times to ensure the process has reached equilibrium.[2] |
| Equilibrium Limitations | Consider recycling the mother liquor to recover more of the desired enantiomer. For applicable systems, explore Crystallization-Induced Diastereomeric Transformation (CIDT).[1] |
Data Presentation
Table 1: Effect of Solvent on the Resolution of Racemic Albuterol with (+)-Di-p-toluoyl-D-tartaric Acid
| Solvent | Yield of (R)-Albuterol Salt (%) | Optical Purity (e.e.) of (R)-Albuterol (%) | Reference |
| Methanol | 38 (initial), 67 (with recycle) | 99.5 | [6] |
Table 2: Resolution of Racemic Ibuprofen with S-(-)-α-Methylbenzylamine (S-MBA)
| Parameter | Condition | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Stoichiometry (Ibuprofen:S-MBA:KOH) | 1:0.5:0.5 | 53 | 40 | - | [7] |
| Crystallization Solvent | Ethyl Acetate | 71 | 80 | - | [7] |
| Anti-Solvent Ratio (Methanol:Water) | 1:6 | 95 | - | 80 | [7] |
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation: In a multi-well plate or an array of small vials, dispense a known amount of the racemic compound.
-
Salt Formation: To each well, add a solution of a different resolving agent (typically 1 equivalent) in a suitable solvent (e.g., methanol or ethanol). Allow the solvent to evaporate to obtain the dry diastereomeric salts.
-
Solvent Screening: To each well containing the dried salts, add a different crystallization solvent or solvent mixture.
-
Crystallization: Seal the plate and subject it to a controlled temperature profile (e.g., heat to dissolve, then cool slowly) to induce crystallization.
-
Analysis: After a set period (e.g., 24-48 hours), visually inspect the wells for crystal formation. Isolate the solid material by filtration and analyze both the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[3]
Protocol 2: Optimization of Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures.
-
Cooling Profile Optimization: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature. Cool the solution to a final temperature using different, controlled cooling rates (e.g., 0.1 °C/min, 0.5 °C/min). Isolate the crystals and analyze the yield and purity for each cooling rate.[3]
-
Seeding Strategy: Prepare a supersaturated solution of the diastereomeric salt mixture. Add a small amount (e.g., 1-2% w/w) of seed crystals of the pure, desired diastereomeric salt. Allow the crystallization to proceed and compare the results (yield and purity) to unseeded experiments.[3]
Visualizations
Caption: General experimental workflow for diastereomeric salt resolution.
Caption: Troubleshooting decision tree for common crystallization issues.
References
stability issues of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
Question: I am observing a decrease in the expected activity or inconsistent results from my experiments using a stock solution of this compound. What could be the cause?
Answer: Loss of potency or inconsistent results can stem from the chemical instability of this compound in solution. The primary stability concerns for this compound are oxidative degradation, pH-dependent hydrolysis, and potential racemization.
Troubleshooting Steps:
-
Verify Solution Age and Storage:
-
Question: How old is your stock solution and how has it been stored?
-
Recommendation: Prepare fresh solutions for each experiment, especially for sensitive applications. If a stock solution must be stored, it should be kept at a low temperature (2-8°C), protected from light, and tightly sealed. The stability of the compound in a specific solvent over time should be validated.
-
-
Evaluate for Oxidative Degradation:
-
Question: Has your solution been exposed to air for extended periods or does your solvent contain dissolved oxygen or metal ion impurities?
-
Explanation: Primary amines are susceptible to oxidation, which can be catalyzed by metal ions. This can lead to the formation of impurities and a decrease in the concentration of the active compound.
-
Recommendation: Use de-gassed solvents to prepare your solutions. Consider adding a chelating agent like EDTA to sequester metal ions if contamination is suspected.
-
-
Assess pH of the Solution:
-
Question: What is the pH of your experimental solution? Have you adjusted the pH?
-
Explanation: As a hydrochloride salt, a freshly prepared aqueous solution of this compound will be acidic, which generally favors the stability of amines. If the pH is adjusted to neutral or alkaline conditions, the free amine is more susceptible to degradation.
-
Recommendation: Maintain the pH of the solution in the acidic range if compatible with your experimental design. If the pH must be adjusted, the stability of the compound at that pH should be determined.
-
-
Consider Racemization:
-
Question: Are you performing a stereospecific reaction? Could a loss of enantiomeric purity affect your results?
-
Explanation: While the protonated amine is generally resistant to racemization, prolonged exposure to harsh conditions (e.g., high temperature, extreme pH) could potentially lead to a loss of enantiomeric purity.
-
Recommendation: Analyze the enantiomeric purity of your solution over time using a chiral HPLC method (see Experimental Protocols section).
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Question: I am analyzing my solution of this compound by HPLC and see new, unexpected peaks. What are these?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products formed from the parent compound.
Troubleshooting Steps:
-
Characterize the Degradation Products:
-
Recommendation: Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks. This information is crucial for identifying the degradation products.
-
-
Investigate Potential Degradation Pathways:
-
Oxidative Degradation: Look for masses corresponding to the addition of oxygen or the loss of hydrogen. A primary amine can oxidize to a hydroxylamine or a nitroso compound, or undergo deamination.
-
Hydrolytic Degradation: While the C-F bond is generally stable, under harsh conditions, hydrolysis of a fluorine atom to a hydroxyl group on the phenyl ring could occur.
-
Photodegradation: If the solution was exposed to light, look for products of photolytic reactions. Fluorinated aromatic compounds can undergo defluorination or rearrangement upon exposure to UV light.
-
-
Perform a Forced Degradation Study:
-
Recommendation: A forced degradation study can help to systematically identify potential degradation products. By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate and identify the degradation products that are likely to form. See the Experimental Protocols section for a general procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: For short-term storage (up to a few days), it is recommended to store aqueous solutions at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot and freeze solutions at -20°C or below. The stability in the specific solvent and at the intended storage temperature should be validated.
Q2: In which solvents is this compound stable?
A2: As a hydrochloride salt, it is expected to be soluble and relatively stable in polar protic solvents such as water and alcohols (e.g., methanol, ethanol). Stability in aprotic solvents may be lower. It is crucial to determine the stability in the specific solvent system used for your experiments.
Q3: Is this compound sensitive to light?
A3: The difluorophenyl group may impart some photosensitivity to the molecule. It is good laboratory practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can the enantiomeric purity of this compound change in solution?
A4: Racemization is a potential concern for chiral compounds. While the protonated amine at the chiral center is relatively stable, exposure to high temperatures or extreme pH values could potentially lead to racemization. It is recommended to monitor the enantiomeric purity over time using a suitable chiral analytical method, especially if the solution is stored for extended periods or subjected to harsh conditions.
Q5: What are the likely degradation products of this compound?
A5: Based on the structure, potential degradation products could include:
-
Oxidation products: such as the corresponding hydroxylamine, nitroso derivative, or the ketone (2,4-difluoroacetophenone) formed upon deamination.
-
Photodegradation products: which may involve defluorination or other rearrangements of the aromatic ring.
-
Products of hydrolysis: under extreme conditions, one of the fluorine atoms could be replaced by a hydroxyl group.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound in solution. The following table provides a template for organizing data from your own stability studies.
Table 1: Stability of this compound in Aqueous Solution (pH 5) at Different Temperatures.
| Storage Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Enantiomeric Purity (4°C) | % Enantiomeric Purity (25°C) |
| 0 | 100.0 | 100.0 | >99.9 | >99.9 |
| 7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 14 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 30 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 7 days.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for an appropriate duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2) and by LC-MS to identify and characterize the degradation products.
Protocol 2: Template for a Stability-Indicating Chiral HPLC Method
This protocol provides a starting point for developing a chiral HPLC method to quantify this compound and monitor its enantiomeric purity. Method optimization will be required.
-
Chromatographic System: HPLC with UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. A small amount of an amine modifier (e.g., diethylamine or triethylamine) may be needed to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Technical Support Center: Purification of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. Our aim is to help you effectively remove residual starting materials and other impurities to achieve high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common synthesis route is the asymmetric reductive amination of 2,4-difluoroacetophenone. Based on this, the primary impurities include:
-
Unreacted Starting Material: 2,4-difluoroacetophenone.
-
Side-Product: (S)-1-(2,4-difluorophenyl)ethanol, formed by the reduction of the ketone.
-
Enantiomeric Impurity: (R)-1-(2,4-difluorophenyl)ethanamine.
-
Residual Solvents: Solvents used in the reaction and work-up, such as methanol, ethanol, or isopropanol.
-
Catalyst Residues: If a metal catalyst is used for hydrogenation.
Q2: My final product has a low melting point and appears oily. What could be the cause?
A2: An oily appearance or a low melting point is often indicative of the presence of impurities. The free base of the amine, if not fully converted to the hydrochloride salt, can be an oil at room temperature. Residual solvents or unreacted ketone can also lead to these physical properties.
Q3: I am struggling to crystallize the hydrochloride salt. What can I do?
A3: Difficulty in crystallization is often due to impurities inhibiting the formation of a crystal lattice. Consider the following:
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Solvent Selection: Ensure you are using an appropriate solvent for recrystallization. Alcohols like isopropanol are often effective for amine hydrochloride salts.[1] Avoid solvents in which the salt is too soluble, such as absolute ethanol in some cases.[1]
-
Purity of the Amine: If the free base is impure, it will be difficult to form a crystalline salt. Consider purifying the free base by chromatography before salt formation.
-
Salt Formation Technique: Bubbling anhydrous HCl gas through a solution of the free base in a non-polar solvent can sometimes yield purer crystals than adding aqueous HCl.[2]
Q4: How can I determine the enantiomeric purity of my final product?
A4: The most common and accurate method for determining enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. Supercritical Fluid Chromatography (SFC) can also be a powerful tool for chiral separations.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High levels of residual 2,4-difluoroacetophenone | Incomplete reaction or inefficient initial purification. | Perform an acid-base extraction. The basic amine will move into the aqueous acidic phase, while the neutral ketone will remain in the organic phase. |
| Presence of (S)-1-(2,4-difluorophenyl)ethanol | Over-reduction of the starting ketone. | This impurity can often be removed by recrystallization, as its solubility profile will differ from the amine hydrochloride salt. |
| Low enantiomeric excess (high (R)-enantiomer content) | Poor stereoselectivity in the asymmetric synthesis. | Diastereomeric salt resolution can be attempted by reacting the racemic free base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. |
| Product is off-white or colored | Presence of colored impurities or degradation products. | Treatment with activated charcoal during the recrystallization process can help remove colored impurities. |
| Poor recovery after recrystallization | The compound is too soluble in the chosen solvent, or too much solvent was used. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to dissolve the solid. |
Analytical Troubleshooting (Chiral HPLC)
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of enantiomers | Inappropriate chiral stationary phase (CSP) or mobile phase. | Screen different chiral columns (e.g., polysaccharide-based CSPs). Optimize the mobile phase composition, including the type and concentration of alcohol and any additives. |
| Peak tailing | Strong interaction between the basic amine and the stationary phase. | Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to improve peak shape. |
| Inconsistent retention times | Column not properly equilibrated; changes in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use a column thermostat to maintain a constant temperature. |
Data Presentation
Comparison of Purification Techniques
The following table summarizes the expected outcomes for different purification methods for this compound with a starting purity of 95% and an enantiomeric excess of 90%.
| Purification Method | Target Impurity | Expected Purity | Expected Enantiomeric Excess (ee) | Typical Yield | Notes |
| Recrystallization (Isopropanol) | Non-polar impurities, some polar impurities | >99% | >99% | 70-85% | Effective for removing small amounts of most impurities. |
| Acid-Base Extraction | Neutral and acidic impurities (e.g., ketone) | >98% | No significant change | 85-95% | Highly effective for removing non-basic impurities. |
| Column Chromatography (Silica Gel) | Wide range of impurities | >99.5% | No separation | 60-80% | Can be challenging due to potential for amine tailing on silica. |
| Diastereomeric Salt Resolution | (R)-enantiomer | >99% | >99.8% | 40-50% (of the desired enantiomer) | A more complex procedure for enhancing enantiomeric purity. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If the solid does not fully dissolve, add small portions of hot isopropanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a 2M sodium hydroxide solution with stirring until the pH is >10. The free amine will precipitate or form an oil.
-
Extraction: Extract the aqueous suspension with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble anhydrous HCl gas) until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with the solvent, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification based on impurity type.
References
troubleshooting guide for PROTAC synthesis with amine linkers
Welcome to the technical support center for PROTAC synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that involve amine-functionalized linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing PROTACs with amine linkers?
A1: PROTACs are complex, high molecular weight molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space.[1] Common challenges during their synthesis with amine linkers include:
-
Inefficient Amide Coupling: Low yields or failed reactions when forming the amide bond between the amine linker and a carboxylic acid-functionalized ligand (either the warhead or the E3 ligase binder).[2]
-
Difficult Purification: The final PROTAC and intermediates can be challenging to purify due to their high molecular weight, polarity, and potential for multiple charged states, especially with basic amine groups in the linker.
-
Poor Solubility: The final PROTAC compound often exhibits poor aqueous solubility, which can complicate handling, purification, and biological assays.[3]
-
Side Reactions: Undesired reactions can occur, particularly with complex molecules bearing multiple functional groups.
-
Starting Material Issues: Amine starting materials are often supplied as trifluoroacetic acid (TFA) salts, which can interfere with the coupling reaction by neutralizing the base required for the reaction.[2][4]
Q2: Why is the linker component so critical in a PROTAC's function?
A2: The linker is not just a simple spacer; it plays a crucial role in the PROTAC's overall efficacy.[5] It influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination.[5] The linker's length, composition, and rigidity can significantly impact the PROTAC's potency, selectivity, solubility, and cell permeability.[5][6] For example, polyethylene glycol (PEG) linkers are often used to increase hydrophilicity and improve solubility.[3]
Q3: Which coupling reagents are most effective for forming amide bonds in PROTAC synthesis?
A3: Urionium salt-based coupling reagents are highly favored in PROTAC synthesis due to their high efficiency, fast reaction rates, and mild conditions compatible with complex molecules.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most common and effective reagents, typically used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7][8] Other reagents like HBTU and TBTU are also used, but HATU is often preferred as it can react faster with less epimerization.[9]
Troubleshooting Guide
Issue 1: Failed or Low-Yield Amide Coupling Reaction
Q: My HATU/DIPEA mediated amide coupling reaction has failed or is giving very low yields. What should I check?
A: A failed amide coupling reaction is a common issue. A systematic approach to troubleshooting is recommended.
Logical Troubleshooting Workflow for Failed Amide Coupling
Caption: Troubleshooting decision tree for a failed amide coupling reaction.
Detailed Checklist:
-
Verify Starting Materials: Confirm the identity and purity of your amine and carboxylic acid fragments via LC-MS and NMR. Impurities can inhibit the reaction.
-
Check Reagent Quality: Coupling reagents like HATU are moisture-sensitive. Use fresh, anhydrous reagents and solvents. DIPEA should be clear and colorless.
-
Address TFA Salts: If your amine is a TFA salt, the trifluoroacetic acid will neutralize the DIPEA base.[4] Increase the amount of DIPEA to 3-5 equivalents to ensure there is enough free base to deprotonate the carboxylic acid.[8]
-
Optimize Solvent: While DMF is common, N-Methyl-2-pyrrolidone (NMP) has been shown to be a superior solvent for amide couplings, especially when using TFA salts of amines.[2][4]
-
Reaction Conditions: Standard reactions are run at room temperature overnight.[7] If the reaction is sluggish, consider gentle heating (e.g., 50-70°C) and monitor by LC-MS.[7]
Issue 2: Difficulty in Purifying the Final PROTAC
Q: My final PROTAC is difficult to purify by standard flash chromatography. What other methods can I try?
A: PROTACs are often polar and have high molecular weights, making them challenging for standard silica gel chromatography.
Purification Strategies:
-
Reverse-Phase Chromatography (RP-HPLC): This is the most common and effective method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. A TFA or formic acid modifier in the mobile phase is often necessary to get good peak shape for compounds with basic amines.
-
Ion-Exchange Chromatography: For PROTACs with basic amine linkers, strong-cation exchange (SCX) chromatography can be used as a "catch and release" method to separate the product from neutral starting materials and byproducts.[10]
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic starting materials and byproducts like HOBt.[8] Washing with brine removes residual water and some polar impurities.[7]
Q: My purified PROTAC is a TFA salt, which is interfering with my biological assays. How can I remove it?
A: Residual TFA is a common issue from RP-HPLC purification and can be toxic to cells.[11] It can be removed or exchanged for a more biocompatible counter-ion like HCl or acetate.
Methods for TFA Removal:
-
HCl Exchange & Lyophilization:
-
Dissolve the TFA salt of the PROTAC in a minimal amount of water or a suitable buffer.[12]
-
Add a solution of HCl to a final concentration of 2-10 mM.[12]
-
Freeze the solution and lyophilize it overnight.[12]
-
To ensure complete exchange, this process should be repeated at least two more times.[12][13]
-
-
Ion-Exchange Chromatography: Pass a solution of the PROTAC through a strong anion exchange resin that has been conditioned as an acetate or bicarbonate salt. The resin will retain the TFA anion, and the PROTAC will elute with the new counter-ion.[14]
Issue 3: Poor Solubility of the Final PROTAC
Q: My final PROTAC has very poor aqueous solubility, making it difficult to use in assays. How can I improve this?
A: Poor solubility is a well-known challenge for PROTACs.[15][16]
Strategies to Improve Solubility:
-
Formulation:
-
Co-solvents: Create high-concentration stock solutions in DMSO.[3] For aqueous assay buffers, use co-solvents like PEG-400 or ethanol to maintain solubility, keeping the final concentration of the organic solvent low (typically <0.5%) to avoid artifacts.[1][3]
-
pH Adjustment: If your PROTAC contains ionizable groups (like a basic amine in the linker), adjusting the pH of the buffer can significantly increase solubility.[3]
-
Use of Simulated Intestinal Fluids: Studies have shown that PROTAC solubility can be significantly improved in simulated intestinal fluids (FaSSIF/FeSSIF), which may be relevant for oral bioavailability studies.[15][17]
-
-
Chemical Modification (During Design Phase):
-
Incorporate Solubilizing Groups: The most common strategy is to use linkers containing hydrophilic motifs, such as polyethylene glycol (PEG) chains.[3]
-
Bioisosteric Replacement: Replacing an amide bond in the linker with a less polar ester has been shown in some cases to improve permeability without sacrificing activity.[18][19]
-
Quantitative Data Summary
The choice of coupling reagents and linker composition can significantly impact the synthesis and properties of the final PROTAC.
Table 1: Common Amide Coupling Reagents for PROTAC Synthesis
| Reagent | Activating Agent | Base | Key Advantages & Considerations |
| HATU | 7-Aza-1-hydroxybenzotriazole (HOAt) | DIPEA | High efficiency, fast reaction rates, low racemization.[7][9] Most common choice for complex molecules. |
| HBTU | 1-Hydroxybenzotriazole (HOBt) | DIPEA | Efficient, but can be slightly slower than HATU. Excess reagent can cap free amines.[9] |
| EDC/Oxyma | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | NMM | Water-soluble byproducts, good for solution-phase. OxymaPure is a superior additive to HOBt.[2] |
| T3P | Propanephosphonic acid anhydride | Pyridine | High reactivity, clean workup as byproducts are water-soluble. |
Table 2: Illustrative Impact of Linker Composition on PROTAC Properties
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | DC₅₀ (nM) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl Chain | 785.9 | 4.2 | >1000 | 2.5 |
| PROTAC B | PEG2 | 831.9 | 3.5 | 500 | 1.8 |
| PROTAC C | PEG4 | 919.0 | 2.8 | 250 | 1.1 |
| Data is illustrative and compiled from various sources in the literature to show general trends.[1] Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used. |
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
This protocol describes a standard procedure for coupling a component with a free carboxylic acid to a component with a free amine (e.g., a deprotected linker).
General PROTAC Synthesis Workflow
Caption: A typical convergent workflow for PROTAC synthesis.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-containing component (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq, or more if using an amine TFA salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP.[8]
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).[8]
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid. This involves the formation of a highly reactive OAt-active ester.[7]
-
In a separate vial, dissolve the amine-containing component (1.1 eq) in a minimal amount of anhydrous DMF/NMP.
-
Add the amine solution to the activated carboxylic acid mixture.[8]
-
Stir the reaction at room temperature overnight (12-18 hours).[7]
-
Monitor the reaction progress by LC-MS until the starting material (carboxylic acid) is consumed.[8]
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a 5% LiCl solution (to help remove DMF), saturated NaHCO₃ solution, water, and finally brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by reverse-phase HPLC to yield the pure final PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Enantiomeric Excess Determination of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for determining the enantiomeric excess (ee) of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. The selection of a robust and reliable analytical method is critical for quality control and regulatory compliance in the pharmaceutical industry.
Introduction
(S)-1-(2,4-Difluorophenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its enantiomeric purity is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Chiral HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This guide compares a recommended chiral HPLC method with potential alternative techniques, providing detailed experimental protocols and performance considerations.
Recommended Chiral HPLC Method
Based on the analysis of structurally similar fluorinated and phenethylamine compounds, a method utilizing a polysaccharide-based chiral stationary phase (CSP) is recommended as a starting point for method development.[4][5][6] Columns such as Lux Cellulose-1 or CHIRALPAK® AD-H have demonstrated broad applicability for the separation of aromatic amines.[5][7][8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent, e.g., CHIRALCEL® OD-H®).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive to improve peak shape and resolution. A typical starting composition is Hexane:IPA (90:10, v/v) containing 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (approximately 25°C).
-
Detection: UV at 265 nm, the approximate absorption maximum for the difluorophenyl group.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [(Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer)] x 100
Comparison of Analytical Methods
While chiral HPLC is a robust method, other techniques can also be employed for the determination of enantiomeric excess. The table below provides a comparison of the recommended HPLC method with Chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase (typically CO₂) and a CSP.[9] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Speed | Moderate analysis times. | Faster separations due to lower viscosity and higher diffusivity of the mobile phase.[10] | Rapid, once the sample is prepared. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption, making it a "greener" technique.[10] | Requires deuterated solvents for analysis. |
| Resolution | Typically provides high resolution and baseline separation. | Can offer excellent resolution, sometimes superior to HPLC for certain compounds.[9] | Resolution of signals depends on the chiral agent and the magnetic field strength. |
| Sensitivity | High sensitivity with UV detection. | High sensitivity, compatible with various detectors including mass spectrometry. | Generally lower sensitivity compared to chromatographic methods. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Also requires screening, but method development can be faster due to shorter run times.[9] | Requires selection of an appropriate chiral solvating or derivatizing agent. |
Alternative Method Protocols
1. Chiral Supercritical Fluid Chromatography (SFC)
-
Instrumentation: An SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator, and a UV detector.
-
Chiral Stationary Phase (CSP): Lux® Amylose-1, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ and a modifier such as Methanol (MeOH) or Ethanol (EtOH) with a basic additive. A typical gradient could be 5% to 40% MeOH (containing 0.1% DEA) in CO₂ over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 265 nm.
2. NMR Spectroscopy using a Chiral Derivatizing Agent
This method involves the conversion of the enantiomers into diastereomers, which can then be distinguished by NMR.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a common choice for primary amines.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 1-(2,4-Difluorophenyl)ethanamine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight excess of the chiral derivatizing agent.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced.
-
Acquire a ¹H or ¹⁹F NMR spectrum.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.
Workflow and Process Visualization
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using HPLC.
Caption: A flowchart outlining the key steps in determining enantiomeric excess using chiral HPLC.
Conclusion
The recommended chiral HPLC method provides a reliable and robust approach for the enantiomeric excess determination of this compound. For high-throughput screening or when reduced solvent consumption is a priority, Chiral SFC presents a viable and efficient alternative. NMR spectroscopy, while typically less sensitive, offers a rapid method that does not require chromatographic separation, provided a suitable chiral derivatizing or solvating agent is available. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and "green" chemistry considerations.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. hplcmart.com [hplcmart.com]
- 7. ct-k.com [ct-k.com]
- 8. Daicel Coated CHIRALPAK AD [uvison.com]
- 9. shimadzu.com [shimadzu.com]
- 10. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
1H and 13C NMR spectral data of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
Unable to Procure Specific Spectral Data
A comprehensive search for the experimental has been conducted; however, this specific information is not publicly available in the searched scientific literature, databases, or chemical repositories.
While the compound (CAS Number: 844647-37-6) is commercially available, its detailed NMR characterization data is not provided in the public domain. As the core requirement of the request is the presentation and comparison of this specific quantitative data, the guide cannot be created at this time.
To provide context for researchers, this guide will outline the general principles of NMR analysis for chiral amines and present a standardized experimental protocol that would be used to acquire such data. Additionally, a comparison with alternative characterization methods is discussed.
Alternative Characterization Methods for Chiral Amines
Beyond NMR spectroscopy, several other analytical techniques are crucial for the structural elucidation and purity assessment of chiral amines like (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. A comparative overview is presented in Table 1.
Table 1: Comparison of Analytical Methods for Chiral Amine Characterization
| Analytical Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, connectivity of atoms, chemical environment of nuclei. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS). | High sensitivity, small sample requirement. | Provides limited structural information on its own, does not distinguish between isomers. |
| Chiral HPLC | Enantiomeric purity (ee%), separation of enantiomers. | Accurate determination of stereoisomer ratios. | Requires method development, may not provide structural information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-F, aromatic C-H). | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute configuration, solid-state conformation, bond lengths and angles. | Provides definitive 3D structure. | Requires a single crystal of suitable quality, not applicable to all compounds. |
Standard Experimental Protocol for NMR Data Acquisition
For researchers intending to acquire NMR data for this compound, the following represents a standard experimental protocol.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (if using a non-deuterated solvent with a deuterium lock)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the amine hydrochloride salt.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent within a clean, dry vial. The choice of solvent is critical; for hydrochloride salts, D₂O or DMSO-d₆ are common choices to ensure solubility.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard Addition (Optional): If required, add a small amount of TMS to serve as an internal reference (0 ppm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts (δ) in ppm for both spectra relative to the solvent peak or TMS. Analyze coupling constants (J) to deduce proton-proton and proton-fluorine connectivities.
Logical Workflow for Spectral Analysis
The process of analyzing and validating the structure of a chiral amine using spectroscopic data follows a logical progression. The diagram below illustrates this workflow.
Caption: Workflow for Spectroscopic Analysis and Validation.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate analytical characterization of chiral compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a key chiral amine. Insights into its expected fragmentation patterns are offered, alongside detailed experimental protocols and a comparative look at alternative analytical technologies.
This compound, with a molecular formula of C8H9F2N·HCl and a molecular weight of 193.6 g/mol , presents unique analytical challenges due to its chirality and the presence of electronegative fluorine atoms. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone for its identification, quantification, and chiral purity assessment.
Unraveling the Fragmentation Puzzle: Predicted Mass Spectrum
While a publicly available mass spectrum for (S)-1-(2,4-Difluorophenyl)ethanamine is not readily found, its fragmentation pattern under both Electron Ionization (EI) and Electrospray Ionization (ESI) can be predicted based on the well-established fragmentation of phenethylamines and related compounds.
Under Electron Ionization (GC-MS):
In a typical GC-MS analysis, the primary fragmentation pathway for phenethylamines is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For (S)-1-(2,4-Difluorophenyl)ethanamine, the expected major fragment would be the iminium cation [CH3CH=NH2]+ at m/z 44. Another significant fragment would likely arise from the loss of the ethylamine side chain, resulting in the 2,4-difluorobenzyl cation [C6H3F2CH2]+ at m/z 129. The molecular ion peak ([M]+) for the free base (C8H9F2N) is expected at m/z 157, though it may be of low intensity.
Under Electrospray Ionization (LC-MS):
In ESI, phenethylamines typically show a prominent protonated molecule [M+H]+. For (S)-1-(2,4-Difluorophenyl)ethanamine (as the free base), this would be observed at m/z 158. A characteristic fragmentation pathway for protonated phenethylamines in the gas phase is the neutral loss of ammonia (NH3), leading to the formation of a stable spiro[2.5]octadienylium ion.[1] This would result in a fragment ion at m/z 141.
Predicted Mass Spectral Data Summary
| Ionization Mode | Predicted Molecular Ion (m/z) | Predicted Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| Electron Ionization (EI) | 157 ([M]+ of free base) | 44, 129 | Alpha-cleavage |
| Electrospray Ionization (ESI) | 158 ([M+H]+ of free base) | 141 | Neutral loss of NH3 |
In the Lab: Detailed Experimental Protocols
Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for the enantiomeric separation and identification of (S)-1-(2,4-Difluorophenyl)ethanamine.
1. Sample Preparation: Derivatization
To enable chiral separation on a non-chiral GC column and improve volatility, derivatization of the amine is essential.[2]
-
Reagent: S-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) or similar chiral derivatizing agent.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add a 1.5 molar excess of a non-nucleophilic base (e.g., triethylamine).
-
Add a 1.2 molar excess of the chiral derivatizing agent (e.g., S-TPC) and vortex the mixture.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
After cooling, wash the organic layer with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
References
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of its experimental spectrum in public databases, this guide presents a detailed prediction of its characteristic IR absorption bands based on its molecular structure. For comparative purposes, experimental data for structurally related compounds, 1-phenylethylamine hydrochloride and 2,4-difluoroaniline, are included. This guide also offers a detailed experimental protocol for acquiring high-quality IR spectra of solid samples.
Structural Comparison
This compound is a chiral amine salt. Its structure features a primary amine hydrochloride, a chiral center, an ethyl group, and a 2,4-difluorinated phenyl ring. For comparison, 1-phenylethanamine hydrochloride shares the same backbone but lacks the fluorine substituents on the aromatic ring. 2,4-Difluoroaniline provides a reference for the vibrational modes of the difluorinated aromatic ring.
Predicted and Experimental IR Absorption Data
The following table summarizes the expected IR absorption bands for this compound and compares them with the experimental data for 1-phenylethylamine hydrochloride and 2,4-difluoroaniline. The predictions for the target compound are based on established group frequency correlations in infrared spectroscopy.
| Functional Group | (S)-1-(2,4-Difluorophenyl)ethanamine HCl (Predicted) | 1-Phenylethylamine HCl (Experimental) | 2,4-Difluoroaniline (Experimental) |
| N-H Stretch (Amine Salt) | 3200-2800 cm⁻¹ (broad, strong) | Broad absorption in the 3200-2800 cm⁻¹ region | 3480, 3395 cm⁻¹ (N-H stretch, free amine) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (medium) | ~3030 cm⁻¹ | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | 2980-2850 cm⁻¹ (medium) | 2950-2850 cm⁻¹ | - |
| N-H Bend (Amine Salt) | 1600-1500 cm⁻¹ (medium) | ~1600 cm⁻¹ | ~1620 cm⁻¹ (N-H bend, free amine) |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ (medium, multiple bands) | ~1600, 1495, 1455 cm⁻¹ | ~1615, 1510 cm⁻¹ |
| C-F Stretch | 1300-1100 cm⁻¹ (strong, multiple bands) | - | ~1280, 1140 cm⁻¹ |
| Aromatic C-H Out-of-Plane Bend | 900-700 cm⁻¹ (strong) | ~760, 700 cm⁻¹ | ~850, 810 cm⁻¹ |
Experimental Protocol: Infrared Spectroscopy of Solid Samples (KBr Pellet Method)
This protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of solid samples by transmission FTIR spectroscopy.
Materials:
-
This compound (or other solid amine salt)
-
Spectroscopic grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In a dry agate mortar, place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.
-
Grinding: Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a clean and dry pellet die. Distribute the powder evenly by gently tapping the die.
-
Pressing: Place the plunger into the die body and transfer the assembly to a hydraulic press. Apply a pressure of 7-10 tons for 1-2 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Acquire a background spectrum of the empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and the peak positions and intensities analyzed.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the IR spectrum of a solid sample using the KBr pellet method.
Caption: Workflow for IR analysis of a solid sample.
This guide provides a foundational understanding of the expected infrared spectral features of this compound and a practical protocol for its experimental characterization. Researchers can use this information to aid in the identification and quality control of this and similar compounds.
A Comparative Guide to Chiral Resolving Agents: (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride vs. Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical hurdle. The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed technique for achieving enantiomeric purity. This guide provides a comprehensive comparison of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride with other established chiral resolving agents, offering a data-driven perspective for informed decision-making in your research and development endeavors.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a classical yet powerful technique for separating enantiomers. It leverages the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different solubilities, melting points, and crystal structures. This disparity allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, and subsequent treatment with an acid or base liberates the desired enantiomer in high purity.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is contingent on several factors, including the chemical nature of the racemic compound, the choice of solvent, and the crystallization conditions. To provide a quantitative benchmark, this section presents experimental data for the resolution of a common non-steroidal anti-inflammatory drug (NSAID), racemic (±)-Ibuprofen, using the well-established chiral resolving agent (S)-(-)-α-methylbenzylamine.
Resolution of (±)-Ibuprofen with (S)-(-)-α-Methylbenzylamine
(S)-(-)-α-Methylbenzylamine is a widely used and cost-effective chiral resolving agent for acidic compounds. The following table summarizes the performance of this agent in the resolution of racemic ibuprofen.
| Chiral Resolving Agent | Racemic Compound | Solvent | Diastereomeric Excess (de) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered (S)-Ibuprofen |
| (S)-(-)-α-Methylbenzylamine | (±)-Ibuprofen | Water | 40% | 53% | Not explicitly stated for the final product, but the de of the salt is a key indicator. |
Data sourced from a study on a green and strategic approach to chiral resolution. The reported recovery of 21% is derived from the diastereomeric excess and yield of the salts.[1]
In Focus: this compound
While extensive, direct comparative data for this compound in the public domain is limited, its structural features suggest distinct advantages as a chiral resolving agent. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of the resulting diastereomeric salts.
Potential Advantages:
-
Enhanced Crystallinity: The fluorine substituents can promote the formation of well-defined and stable crystal lattices, potentially leading to higher diastereomeric excess and easier isolation of the desired salt.
-
Modified Solubility: The electron-withdrawing nature of fluorine can alter the solubility profile of the diastereomeric salts, offering a broader range of solvent choices for optimization and potentially improving the separation efficiency.
-
Increased Acidity of the Ammonium Ion: The difluoro substitution increases the acidity of the ammonium proton, which can influence the salt formation equilibrium and stability.
Due to the lack of specific quantitative data from head-to-head comparisons, a generalized experimental protocol for the use of this compound is provided below. Researchers are encouraged to perform screening experiments to determine the optimal conditions for their specific racemic compound.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid using this compound
This protocol provides a general framework. The choice of solvent, temperature, and stoichiometry should be optimized for each specific application.
1. Salt Formation:
- Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, isopropanol, or a mixture with water) with gentle heating.
- In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, also with heating.
- Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
- Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
2. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.
- Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
- Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
- Add a strong acid (e.g., 2M HCl) to the mixture and stir until the solid dissolves completely.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter and concentrate the solution under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
4. Determination of Enantiomeric Excess:
- The enantiomeric excess (ee) of the recovered carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the optical rotation using a polarimeter.
Visualizing the Workflow
To further elucidate the process, the following diagrams illustrate the key steps in chiral resolution by diastereomeric salt formation.
References
A Comparative Guide to Analytical Method Validation for (S)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride Assay
For researchers, scientists, and drug development professionals, the robust and accurate quantification of chiral molecules is paramount. This guide provides an objective comparison of analytical methods for the assay of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The following sections present a detailed examination of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by illustrative experimental data and protocols to guide method selection and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the assay of this compound is critical for ensuring the quality and efficacy of the final drug product. HPLC, SFC, and CE each offer distinct advantages and are compared below on key performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Chiral separation is achieved using a chiral stationary phase (CSP). | Separation using a supercritical fluid (typically CO2) as the mobile phase. Offers high efficiency and is considered a "green" technology. | Separation in a capillary based on the differential migration of ions in an electric field. Chiral selectors are added to the background electrolyte. |
| Typical Analysis Time | 10 - 30 minutes | 3 - 10 minutes | 15 - 45 minutes |
| Solvent Consumption | High | Low | Very Low |
| Selectivity | Excellent, with a wide variety of commercially available CSPs. | Excellent, often providing unique selectivity compared to HPLC. | High, dependent on the choice and concentration of the chiral selector. |
| Sensitivity (UV Detection) | Good | Good | Moderate to Good |
| Method Development | Well-established, but can be time-consuming. | Rapid method development due to fast equilibration times. | Can be complex, requiring optimization of buffer pH, voltage, and chiral selector concentration. |
| Cost (Initial Investment) | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the assay of this compound using HPLC, SFC, and CE are provided below. These protocols are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a chiral HPLC method for the enantiomeric purity and assay of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 263 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
-
Standard Concentration: 0.5 mg/mL of this compound
Supercritical Fluid Chromatography (SFC) Method
SFC offers a faster, more environmentally friendly alternative to HPLC for chiral separations.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IC, 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical CO2:Methanol with 0.2% Isopropylamine (70:30, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 263 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Methanol
-
Standard Concentration: 0.5 mg/mL of this compound
Capillary Electrophoresis (CE) Method
CE is a powerful technique for chiral separations, particularly for charged molecules like amines.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM randomly substituted sulfated β-cyclodextrin
-
Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection Wavelength: 214 nm
-
Sample Diluent: Water
-
Standard Concentration: 0.1 mg/mL of this compound
Data Presentation: Method Validation Summary
The following tables summarize the validation data for the chiral HPLC method, demonstrating its suitability for the intended purpose according to ICH guidelines.[1][2][3]
Table 1: System Suitability
| Parameter | Acceptance Criteria | HPLC Method Result |
| Tailing Factor (for (S)-enantiomer) | ≤ 2.0 | 1.2 |
| Resolution (between enantiomers) | ≥ 2.0 | 3.5 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
Table 2: Linearity
| Parameter | Acceptance Criteria | HPLC Method Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of nominal concentration | Linear across the range |
| y-intercept | Close to zero | 15.3 |
Table 3: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria (% Recovery) | HPLC Method Result (% Recovery) |
| 80% | 98.0% - 102.0% | 100.5% |
| 100% | 98.0% - 102.0% | 99.8% |
| 120% | 98.0% - 102.0% | 101.2% |
Table 4: Precision
| Precision Level | Acceptance Criteria (%RSD) | HPLC Method Result (%RSD) |
| Repeatability (n=6) | ≤ 1.0% | 0.6% |
| Intermediate Precision (n=6) | ≤ 2.0% | 1.1% |
Table 5: Robustness
| Parameter Varied | Acceptance Criteria | HPLC Method Result |
| Flow Rate (± 0.1 mL/min) | Resolution ≥ 2.0 | Passed |
| Column Temperature (± 2 °C) | Resolution ≥ 2.0 | Passed |
| Mobile Phase Composition (± 2%) | Resolution ≥ 2.0 | Passed |
Table 6: Limit of Quantitation (LOQ) and Limit of Detection (LOD) for the (R)-enantiomer
| Parameter | Acceptance Criteria | HPLC Method Result |
| LOQ | S/N ratio ≥ 10 | 0.05% of nominal concentration |
| LOD | S/N ratio ≥ 3 | 0.015% of nominal concentration |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the key validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
References
A Comparative Analysis of Spectroscopic Data for Difluorophenyl Ethanamine Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenyl ethanamine isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for isomer differentiation.
The precise identification of positional isomers is a critical aspect of chemical research and drug development, where subtle structural variations can lead to significant differences in pharmacological activity and toxicological profiles. This guide offers a systematic comparison of the spectroscopic data for the six isomers of difluorophenyl ethanamine, providing a valuable resource for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for each of the six difluorophenyl ethanamine isomers. This data has been compiled from various sources and represents typical values observed for these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the substitution pattern on the aromatic ring, allowing for the differentiation of the isomers.
| Isomer | Aromatic Protons (δ, ppm) | -CH₂-CH₂-NH₂ Protons (δ, ppm) |
| 2,3-Difluorophenyl ethanamine | ~ 6.9 - 7.2 (m, 3H) | ~ 2.8 - 3.0 (m, 2H), ~ 2.7 - 2.9 (m, 2H) |
| 2,4-Difluorophenyl ethanamine | ~ 6.8 - 7.3 (m, 3H) | ~ 2.8 - 3.0 (m, 2H), ~ 2.7 - 2.9 (m, 2H) |
| 2,5-Difluorophenyl ethanamine | ~ 6.9 - 7.1 (m, 3H) | ~ 2.90 (t, J = 7.2 Hz, 2H), ~ 2.75 (t, J = 7.2 Hz, 2H) |
| 2,6-Difluorophenyl ethanamine | ~ 6.9 - 7.3 (m, 3H) | ~ 2.9 - 3.1 (m, 2H), ~ 2.8 - 3.0 (m, 2H) |
| 3,4-Difluorophenyl ethanamine | ~ 6.9 - 7.2 (m, 3H) | ~ 2.8 - 3.0 (m, 2H), ~ 2.7 - 2.9 (m, 2H) |
| 3,5-Difluorophenyl ethanamine | ~ 6.6 - 6.8 (m, 3H) | ~ 2.85 (t, J = 7.5 Hz, 2H), ~ 2.70 (t, J = 7.5 Hz, 2H) |
Note: The chemical shifts for the aromatic protons are complex and will exhibit distinct splitting patterns (doublets, triplets, doublet of doublets) depending on the fluorine substitution. The -CH₂- groups of the ethanamine side chain typically appear as multiplets or triplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between the isomers, as they are directly influenced by the electronegative fluorine atoms.
| Isomer | Aromatic Carbons (δ, ppm) | -CH₂-CH₂-NH₂ Carbons (δ, ppm) |
| 2,3-Difluorophenyl ethanamine | ~ 115 - 160 (multiple signals, C-F couplings) | ~ 40 - 45, ~ 30 - 35 |
| 2,4-Difluorophenyl ethanamine | ~ 104 - 163 (multiple signals, C-F couplings) | ~ 40 - 45, ~ 30 - 35 |
| 2,5-Difluorophenyl ethanamine | ~ 114 - 159 (multiple signals, C-F couplings) | ~ 41.5, ~ 31.0 |
| 2,6-Difluorophenyl ethanamine | ~ 111 - 163 (multiple signals, C-F couplings) | ~ 38 - 42, ~ 28 - 32 |
| 3,4-Difluorophenyl ethanamine | ~ 117 - 152 (multiple signals, C-F couplings) | ~ 40 - 45, ~ 35 - 40 |
| 3,5-Difluorophenyl ethanamine | ~ 102 - 164 (multiple signals, C-F couplings) | ~ 41.0, ~ 38.5 |
Note: The aromatic carbon signals will show characteristic splitting patterns due to coupling with fluorine atoms (¹JCF, ²JCF, ³JCF), which are key to assigning the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for the N-H, C-H, C=C aromatic, and C-F bonds can aid in the identification of the difluorophenyl ethanamine structure.
| Isomer | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2,3-Difluorophenyl ethanamine | ~ 3300 - 3400 (two bands for -NH₂) | ~ 3000 - 3100 | ~ 1500 - 1600 | ~ 1100 - 1300 |
| 2,4-Difluorophenyl ethanamine | ~ 3300 - 3400 (two bands for -NH₂) | ~ 3000 - 3100 | ~ 1500 - 1600 | ~ 1100 - 1300 |
| 2,5-Difluorophenyl ethanamine | ~ 3300 - 3400 (two bands for -NH₂) | ~ 3000 - 3100 | ~ 1510, 1620 | ~ 1150 - 1250 |
| 2,6-Difluorophenyl ethanamine | ~ 3300 - 3400 (two bands for -NH₂) | ~ 3000 - 3100 | ~ 1500 - 1600 | ~ 1100 - 1300 |
| 3,4-Difluorophenyl ethanamine | ~ 3300 - 3400 (two bands for -NH₂) | ~ 3000 - 3100 | ~ 1520, 1610 | ~ 1100 - 1300 |
| 3,5-Difluorophenyl ethanamine | ~ 3300 - 3400 (two bands for -NH₂) | ~ 3000 - 3100 | ~ 1590, 1625 | ~ 1100 - 1300 |
Note: The exact positions of the C-F stretching bands can be complex and may vary between isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern offers clues to the structure.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-Difluorophenyl ethanamine | 157 | 128 (M - CH₂NH₂), 109 |
| 2,4-Difluorophenyl ethanamine | 157 | 128 (M - CH₂NH₂), 109 |
| 2,5-Difluorophenyl ethanamine | 157 | 128 (M - CH₂NH₂), 109 |
| 2,6-Difluorophenyl ethanamine | 157 | 128 (M - CH₂NH₂), 109 |
| 3,4-Difluorophenyl ethanamine | 157 | 128 (M - CH₂NH₂), 109 |
| 3,5-Difluorophenyl ethanamine | 157 | 128 (M - CH₂NH₂), 109 |
Note: The primary fragmentation pathway for phenylethylamines is typically the benzylic cleavage, resulting in the loss of the CH₂NH₂ radical to form a stable benzylic cation. While the main fragments may be similar, the relative intensities of these fragments might show subtle differences between the isomers.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the difluorophenyl ethanamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals and fluorine couplings.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12 ppm.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
The spectral width should be set to approximately 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (e.g., NaCl, KBr) is suitable.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Perform a background scan before running the sample.
-
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is commonly used for the analysis of such compounds.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-100 °C), ramp up to a high temperature (e.g., 250-280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of difluorophenyl ethanamine isomers using the spectroscopic data.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the different positional isomers of difluorophenyl ethanamine. This guide serves as a foundational resource to aid in this critical analytical task.
Safety Operating Guide
Proper Disposal of (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, adhering to general hazardous waste regulations.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound, a halogenated organic compound, requires careful segregation and handling to ensure compliance with safety and environmental standards.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or waste solid this compound should be placed in a designated, chemically resistant container with a secure lid.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible container.
-
Halogenated Waste Stream: As a fluorinated compound, this chemical falls under the category of halogenated organic waste.[1][2] It is critical to keep halogenated and non-halogenated waste streams separate to facilitate proper disposal, often through incineration, and to manage costs effectively.[2][3] Do not mix with acids, bases, or other incompatible materials.[1][4]
2. Labeling:
The waste container must be clearly labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound"
-
The CAS number (if available)
-
An indication of the hazards (e.g., Harmful if swallowed, Causes skin irritation, Causes serious eye irritation)[5]
-
The approximate quantity of the waste
3. Storage:
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and secure, away from general laboratory traffic and incompatible substances.[6]
4. Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble.
-
Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6] Do not pour the rinsate down the drain.[6]
-
Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original product label.[6]
-
Final Disposal: The decontaminated container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.[6]
5. Professional Disposal:
All collected waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5][7][8] Never dispose of this chemical in the regular trash or down the sanitary sewer.[6][9]
Summary of Disposal Data
| Waste Type | Collection Container | Disposal Method | Key Considerations |
| Solid this compound | Labeled, chemically resistant container | Incineration via a licensed hazardous waste disposal service.[1] | Segregate as halogenated organic waste.[1] |
| Solutions containing the compound | Labeled, compatible liquid waste container | Incineration via a licensed hazardous waste disposal service. | Segregate as halogenated organic waste. Do not mix with incompatible waste streams.[1][4] |
| Contaminated Labware (e.g., gloves, wipes) | Labeled hazardous waste bag or container | Incineration via a licensed hazardous waste disposal service. | Collect and dispose of as solid hazardous waste. |
| Empty Product Containers | N/A | Regular trash or recycling after decontamination.[6] | Must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Logistics for Handling (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety and logistical information for (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride (CAS Number: 844647-37-6), a compound used in pharmaceutical research.[1][2] The following procedures are based on best practices for handling similar hazardous chemical powders and halogenated organic compounds, as a specific Safety Data Sheet (SDS) for this exact isomer was not located. Information from SDSs of closely related isomers, such as (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride and (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, has been used to infer potential hazards.
Hazard Identification and Personal Protective Equipment
Based on data for its isomers, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5][6][7] Therefore, a cautious approach to personal protective equipment (PPE) is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[3][8] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat or chemical-resistant apron | To prevent skin contact with the compound.[9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.[10] |
| General Hygiene | Accessible eyewash station and safety shower | For immediate rinsing in case of accidental exposure.[10] |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that the eyewash station and safety shower are accessible and operational.[10] All necessary PPE should be donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to control airborne dust. Use appropriate tools, such as a spatula, to handle the powder. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[10]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific disposal protocols must be followed.[3]
Disposal Protocol
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and unused material, in a designated, labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste.[3]
-
Container Management: The waste container should be kept closed when not in use and stored in a well-ventilated, secure area away from incompatible materials.
-
Disposal Method: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. The primary disposal method for halogenated organic compounds is typically high-temperature incineration.[3]
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
In the event of a spill or exposure, immediately follow institutional emergency procedures. For eye or skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] For inhalation, move to fresh air and seek medical attention. If swallowed, rinse the mouth and seek immediate medical attention.[6]
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.fr [fishersci.fr]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
